Product packaging for Vanadyl acetylacetonate(Cat. No.:)

Vanadyl acetylacetonate

Cat. No.: B7853847
M. Wt: 265.16 g/mol
InChI Key: JFHJZWAQYMGNBE-SUKNRPLKSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Vanadium Coordination Compounds in Contemporary Chemical Science

Vanadium is a transition metal known for its ability to exist in multiple oxidation states, from +2 to +5, which allows it to form a wide array of coordination compounds with diverse geometries and electronic structures. mdpi.comresearchgate.net This flexibility is a key reason for the significant interest in vanadium complexes in modern chemistry. fiveable.meaip.org These compounds are crucial in various fields, including catalysis, materials science, and medicinal inorganic chemistry. chemimpex.comfiveable.me

The variable oxidation states are physiologically relevant, with +3, +4, and +5 being the most common in biological systems. researchgate.netfrontiersin.org The ability of vanadium ions to form stable coordination complexes with organic ligands is particularly important, as these complexes often exhibit enhanced biological activity compared to simple inorganic vanadium salts. mdpi.comnih.gov For instance, the coordination environment can influence the compound's stability, solubility, and interaction with biological targets. nih.gov In medicinal chemistry, vanadium complexes are investigated for their potential therapeutic properties. researchgate.netaip.orgmdpi.com The structural similarity of certain vanadium complexes to phosphate (B84403) facilitates their interaction with enzymes like protein tyrosine phosphatases, making them subjects of interest for drug development. researchgate.net

Historical Trajectories and Milestones in Vanadyl Acetylacetonate (B107027) Research

Research into vanadyl acetylacetonate has a long history, with early studies focusing on its fundamental properties. The synthesis of the complex is typically achieved by reacting a vanadium(IV) source, such as vanadyl sulfate (B86663), with acetylacetone (B45752). chemicalbook.comwikipedia.org A redox reaction starting from vanadium pentoxide can also be employed for its preparation. wikipedia.org

One of the key areas of early investigation was its electronic structure. A notable publication from 1964 detailed the electronic spectra of this compound, providing foundational knowledge in this area. acs.org Structurally, X-ray diffraction studies revealed that the complex adopts a square pyramidal geometry with a short, strong vanadium-oxygen double bond (V=O). chemicalbook.comwikipedia.org This d¹ compound is paramagnetic. wikipedia.org

A significant milestone in its application was the discovery of its catalytic activity, particularly in the epoxidation of allylic alcohols, as developed by Sharpless and Michaelson. csic.es This work highlighted the compound's ability to serve as a highly regio- and stereoselective catalyst. More recent research has focused on refining its synthesis for specific applications, such as the production of its vanadium-48 (B1203277) labeled counterpart for use in positron emission tomography (PET) imaging. nist.govnih.govsnmjournals.org

Comprehensive Overview of Academic Research Perspectives on this compound

Academic research on this compound is multifaceted, spanning catalysis, materials science, and medicinal chemistry. Its utility as a catalyst, a precursor for materials, and a compound with interesting biological properties drives its continued study. chemicalbook.comchemimpex.com

Catalysis: this compound is widely recognized as a versatile catalyst in organic synthesis. chemimpex.com It is particularly effective for the epoxidation of allylic alcohols when used with an oxidizing agent like tert-butyl hydroperoxide (TBHP). wikipedia.org The VO(acac)₂–TBHP system demonstrates high selectivity, targeting the double bond of the allylic alcohol while leaving other alkenes in the molecule untouched. wikipedia.org Research has shown that the catalyst is oxidized to a vanadium(V) species which then coordinates the alcohol, directing the epoxidation. wikipedia.org Beyond epoxidation, it also catalyzes the oxidation of thiols to disulfides and can be used in various other reactions like oligomerization and polymerization. researchgate.nettandfonline.com Studies have also explored immobilizing the catalyst on supports like clays (B1170129) and metal-organic frameworks (MOFs) to enhance its stability and reusability. csic.esresearchgate.net

Table 2: Selected Catalytic Applications of this compound

Reaction Substrate Example Key Feature
Epoxidation Geraniol Regioselective epoxidation of the allylic alcohol. wikipedia.org
Dehydrogenation Allylic Alcohols Chemoselectivity towards dehydrogenation can be controlled by heterogenization in MOFs. csic.es

| Thiol Oxidation | Alkyl and Aryl Thiols | Chemoselective oxidation to disulfides without affecting other functional groups like amines. tandfonline.com |

Materials Science: In materials science, this compound serves as a valuable precursor for the synthesis of various vanadium-containing materials. chemicalbook.com It is used in the preparation of vanadium oxide thin films through techniques like metal-organic chemical vapour deposition (MOCVD). chemimpex.comrsc.org These films, particularly of vanadium dioxide (VO₂), are of interest for applications such as "smart windows" and electronic switching devices due to a semiconductor-to-metal phase transition they undergo near room temperature. rsc.org The ability to deposit nearly pure phase VO₂(M) films from VO(acac)₂ within a narrow temperature range is a key research finding. rsc.org Additionally, it has been explored as a surface coating to stabilize electrodes in lithium-ion batteries, enhancing their capacity and cycling stability. acs.org

Medicinal and Biological Chemistry: this compound has been extensively studied for its potential biomedical applications. wikipedia.org It exhibits insulin-mimetic properties, stimulating pathways involved in glucose metabolism. wikipedia.org Research has indicated that it can enter cells as an intact molecule. mdpi.com The compound is considered one of the more promising vanadium complexes for its potential antidiabetic and anticancer activities. frontiersin.orgnih.gov Studies using animal models of Alzheimer's disease have suggested that this compound may have neuroprotective effects by attenuating β-amyloid pathogenesis. rsc.org Furthermore, recent work has focused on developing radiolabeled versions, such as with Vanadium-48, to create novel radiotracers for cancer detection using PET imaging, based on findings that the compound is preferentially taken up by malignant tissues. nist.govnih.gov Research has also delved into its biotransformation, showing that in the presence of proteins, the V(IV) oxidation state is largely maintained, which is believed to be the active form responsible for its pharmacological activity. frontiersin.orgnih.gov

Conventional Synthetic Routes for this compound Complexes

The most common methods for preparing this compound involve the reaction of a vanadium(IV) source with acetylacetone (Hacac). The choice of precursor often depends on factors such as cost, availability, and the desired purity of the final product.

Synthesis from Vanadyl Sulfate Precursors

A prevalent and straightforward method for synthesizing this compound utilizes vanadyl sulfate (VOSO₄) as the starting material. wikipedia.org The reaction involves the direct complexation of the vanadyl ion (VO²⁺) with two equivalents of the acetylacetonate (acac⁻) ligand. wikipedia.org

In a typical procedure, vanadyl sulfate is dissolved in an aqueous solution, and acetylacetone is added. To drive the reaction to completion by deprotonating the acetylacetone, a base is often added to the reaction mixture. Sodium carbonate is commonly used for this purpose, neutralizing the sulfuric acid byproduct. The blue-green this compound complex is sparingly soluble in water and precipitates from the solution. The solid product can then be collected by filtration, washed, and purified, often through recrystallization from a suitable organic solvent like chloroform.

ReactantRoleKey Transformation
Vanadyl Sulfate (VOSO₄)Source of Vanadium(IV)Provides the central VO²⁺ cation.
Acetylacetone (Hacac)Ligand SourceDeprotonates to acac⁻ and coordinates to the metal center.
Base (e.g., Na₂CO₃)Deprotonating AgentNeutralizes H₂SO₄ byproduct, facilitating the formation of the acac⁻ ligand.

Synthesis from Vanadium Pentoxide Precursors

An alternative synthetic route starts from the more common and higher oxidation state vanadium pentoxide (V₂O₅). wikipedia.org This method necessitates a reduction of vanadium(V) to vanadium(IV) before or during the complexation with the acetylacetonate ligand. guidechem.com

This process is fundamentally a redox reaction. wikipedia.org Various reducing agents can be employed, with ethanol being a common choice in the presence of an acid like sulfuric acid. osti.gov In this system, V₂O₅ is first reduced to the vanadyl ion (VO²⁺), which then reacts with acetylacetone present in the mixture. guidechem.com Some procedures report that acetylacetone itself can act as the reducing agent, where a portion of it is oxidized in the process. wikipedia.org

A general reaction scheme is:

Reduction: V₂O₅ + reducing agent → 2 VO²⁺

Complexation: VO²⁺ + 2 Hacac → VO(acac)₂ + 2 H⁺

This method can be advantageous due to the low cost of vanadium pentoxide, but it may require more careful control of reaction conditions to achieve high yields and purity. guidechem.com

Advanced Synthetic Approaches and Ligand System Modifications

Beyond the standard preparation of VO(acac)₂, significant research has focused on modifying the acetylacetonate ligand to fine-tune the electronic and steric properties of the resulting complex. These modifications can enhance catalytic activity, solubility, or biological relevance.

Preparation of Substituted Acetylacetonate Derivatives

The synthesis of vanadyl complexes with substituted acetylacetonate ligands allows for the introduction of various functional groups onto the chelate ring. This is typically achieved by using a substituted β-diketone in place of acetylacetone during the synthesis.

Research has described the synthesis of six vanadyl complexes using acetylacetonate derivatives with asymmetric substitutions on the β-dicarbonyl moiety. nih.gov These complexes are prepared by reacting the functionalized ligand with a vanadium(IV) precursor, such as vanadyl sulfate, under conditions similar to the conventional synthesis. The resulting complexes maintain the characteristic square pyramidal geometry of VO(acac)₂, but the substitutions can influence properties like solubility and reactivity. nih.gov For instance, the introduction of different alkyl or aryl groups can alter the steric hindrance around the vanadium center, which can be useful in catalytic applications.

Synthesis of Schiff Base Complexes Incorporating this compound

This compound can serve as a precursor for the synthesis of more elaborate Schiff base complexes. In these reactions, the acetylacetonate ligands are either partially or fully replaced by a Schiff base ligand. A common method involves the direct reaction of this compound with a pre-synthesized Schiff base ligand in a suitable solvent, such as methanol (B129727). tandfonline.com

The synthesis typically involves refluxing an equimolar mixture of VO(acac)₂ and the Schiff base ligand. tandfonline.com The reaction proceeds via ligand exchange, where the Schiff base, often a multidentate ligand, displaces the acetylacetonate groups to form a new, stable complex. The formation of these complexes is confirmed through spectroscopic methods, which show the characteristic signals of the new ligand coordinated to the vanadyl center. tandfonline.com

Alternatively, in situ methods can be used where the Schiff base is formed in the presence of the metal ion. This often involves the condensation of a primary amine and a carbonyl compound in the presence of a vanadium salt, leading to a kinetically templated product. scispace.com

Radiochemical Synthesis Techniques for Isotopic Labeling

For applications in nuclear medicine, such as Positron Emission Tomography (PET), this compound can be labeled with a positron-emitting isotope of vanadium, most notably Vanadium-48 (⁴⁸V). scilit.comnih.gov The synthesis of [⁴⁸V]VO(acac)₂ requires specialized radiochemical techniques to handle the tracer-level quantities of the radionuclide. mdpi.com

The production of ⁴⁸V is typically achieved by irradiating a titanium target in a medical cyclotron. osti.gov Following irradiation, the ⁴⁸V is chemically separated from the target material. The synthesis of the labeled complex then follows a microscale adaptation of the conventional methods. For example, the ⁴⁸V, often in the form of [⁴⁸V]vanadate (VO₃⁻), is reduced to [⁴⁸V]vanadyl (VO²⁺) using a reducing agent in an acidic medium. mdpi.com This solution is then heated with acetylacetone and subsequently neutralized to precipitate the [⁴⁸V]VO(acac)₂ complex. mdpi.com

Due to the minute quantities involved, purification and characterization are not performed by traditional methods like crystallization. Instead, techniques such as high-performance liquid chromatography (HPLC) with radiation and UV detectors are used to confirm the identity and radiochemical purity of the final product. nih.govmdpi.com

IsotopeProduction MethodApplication
Vanadium-48 (⁴⁸V)Proton irradiation of a titanium target in a cyclotronPET Imaging Radiotracer

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O5V B7853847 Vanadyl acetylacetonate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-4-oxopent-2-en-2-olate;oxovanadium(2+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.O.V/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;/q;;;+2/p-2/b2*4-3-;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHJZWAQYMGNBE-SUKNRPLKSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O=[V+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O=[V+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5V
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Blue or green powder; Slightly soluble in water; [MSDSonline]
Record name Vanadyl bis(acetylacetonate)
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8234
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

3153-26-2
Record name Vanadium, oxobis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-5-21)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oxobis(pentane-2,4-dionato-O,O')vanadium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.628
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Precursor Chemistry

Development and Optimization of Vanadium-48 (B1203277) Labeled Vanadyl Acetylacetonate (B107027) Synthesis

The synthesis of vanadyl acetylacetonate labeled with the positron-emitting radionuclide Vanadium-48 ([⁸V]VO(acac)₂) is a multi-step process that begins with the production of the radioisotope itself, followed by chemical purification and chelation. Research has focused on optimizing this process to improve efficiency, yield, and accessibility for its potential use as a radiotracer in positron emission tomography (PET). nih.govnih.govscilit.com

The production of Vanadium-48 is typically achieved in a medical cyclotron. nih.gov The process involves the irradiation of natural titanium foils using a proton beam, inducing a ⁿᵃᵗTi(p,n)⁴⁸V nuclear reaction. nih.govsnmjournals.org In initial studies, this method yielded a radioisotope production rate of 4.84 ± 0.67 μCi/μA-h. nih.govosti.gov Following irradiation, the ⁴⁸V must be chemically separated from the bulk titanium target material. This is a critical step to ensure the purity of the final radiolabeled compound. The procedure involves dissolving the irradiated titanium foil in sulfuric acid, sometimes with the addition of hydrofluoric acid to aid dissolution. snmjournals.orgresearchgate.net The resulting solution undergoes a series of purification steps, which can include precipitation, centrifugation, and ion-exchange chromatography to isolate the ⁴⁸V. snmjournals.org One optimized method utilizes an AG 50W-X8 cation exchange resin to effectively separate the vanadium isotope. mdpi.com

ParameterInitial Method ValueOptimized Method ValueNotes
Synthesis Duration~3 weeks4 daysOptimization significantly reduced the time required for preparation. nih.gov
Radiochemical Yield12.86 ± 0.51%~12%Yields remained comparable despite the shortened timeline. nih.govnih.gov
⁴⁸V Production Rate4.84 ± 0.67 μCi/μA-hNot specifiedBased on the ⁿᵃᵗTi(p,n)⁴⁸V reaction in a cyclotron. nih.govosti.gov
⁴⁸V Yield (from target)Not specified~60%Yield of ⁴⁸V after purification from a 15 mg irradiated target. snmjournals.org
Final Product Activity32 ± 3 MBq27 MBqRepresents the final amount of radioactive product from a synthesis run. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

Molecular and Supramolecular Structure Analysis

The structural characteristics of vanadyl acetylacetonate (B107027), both in the solid state and in solution, have been a subject of extensive research, defining its chemical behavior and reactivity.

X-ray Diffraction Studies on Solid-State Structures

X-ray crystallography has been pivotal in definitively determining the solid-state structure of vanadyl acetylacetonate, [VO(acac)₂]. Early studies resolved debates about its coordination number, confirming a five-coordinate geometry. The structure consists of discrete molecules of VO(C₅H₇O₂)₂. aip.orgosti.gov The vanadium(IV) center adopts a distorted square pyramidal geometry. wikipedia.orgacs.org The four oxygen atoms from the two bidentate acetylacetonate ligands form the base of the pyramid, while the vanadyl oxygen occupies the apical position with a characteristically short V=O bond. aip.orgwikipedia.org The vanadium atom is displaced approximately 0.3–0.6 Å above the basal plane defined by the four equatorial oxygen atoms. nih.gov

The crystal system is triclinic with the space group P1. aip.orgosti.govacs.org This arrangement results in a well-defined molecular structure with specific bond lengths and angles that are consistent across multiple studies. In the crystal lattice, non-covalent interactions, such as hydrogen bonds and π–π stacking, can influence the supramolecular assembly of the molecules. mdpi.com For instance, adducts of [VO(acac)₂] with N-donor ligands like pyridine (B92270) can form distorted octahedral geometries, where the additional ligand coordinates trans or cis to the oxo group, leading to different crystal packing and supramolecular features. nih.goviucr.org

Table 1: Crystallographic Data for this compound [VO(acac)₂]
ParameterValueReference
Crystal SystemTriclinic aip.orgosti.gov
Space GroupP1̅ aip.orgosti.govacs.org
a (Å)7.53 ± 0.02 aip.orgosti.gov
b (Å)8.23 ± 0.03 aip.orgosti.gov
c (Å)11.24 ± 0.04 aip.orgosti.gov
α (°)73.0 aip.orgosti.gov
β (°)71.3 aip.orgosti.gov
γ (°)66.6 aip.orgosti.gov
Z (molecules/unit cell)2 aip.orgosti.gov
V=O Bond Distance (Å)1.56 aip.orgosti.gov
V–O (equatorial) Bond Distances (Å)1.96, 1.96, 1.97, 1.98 aip.orgosti.gov
C–O Bond Distance (average, Å)1.28 aip.orgosti.gov
C–C (ring) Bond Distance (average, Å)1.40 aip.orgosti.gov

Solution-Phase Coordination Geometry and Conformational Dynamics

In solution, the coordination geometry of this compound can be influenced by the solvent. While the square pyramidal structure is maintained in non-coordinating solvents, polar, coordinating solvents can interact with the complex. researchgate.net Upon dissolution in donor solvents, the vanadium center can coordinate a solvent molecule in the vacant axial position trans to the vanadyl oxygen, forming a six-coordinate, trans-octahedral species, [VO(acac)₂S]. researchgate.netias.ac.in Electron Nuclear Double Resonance (ENDOR) spectroscopy studies on [VO(acac)₂] in methanol (B129727) have confirmed this, identifying a methanol molecule coordinated in the inner sphere opposite the vanadyl oxygen, and a second solvent molecule hydrogen-bonded to the axial vanadyl oxygen. nih.govresearchgate.net

There has been discussion in the literature regarding the potential for cis-trans isomerism in solution. researchgate.netresearchgate.net While the trans conformation is observed in the solid state and is generally favored, some studies suggest that polar solvents might preferentially stabilize cis isomers, where the donor atoms of one ligand occupy equatorial sites and the other ligand spans both an equatorial and an axial position. researchgate.netresearchgate.net However, other studies contend that only the trans isomer is observed in solution. researchgate.net This dynamic behavior is crucial for its reactivity in solution-phase catalysis.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including both FTIR and Raman techniques, serves as a powerful tool for the characterization of this compound, providing a "fingerprint" that confirms its structure and bonding. mdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy Investigations of Characteristic Modes

FTIR spectroscopy is essential for identifying the characteristic functional groups and bonding modes within [VO(acac)₂]. The most diagnostic feature in its IR spectrum is the strong absorption band corresponding to the V=O stretching vibration, which typically appears around 993-996 cm⁻¹. tandfonline.comscribd.com The position of this band is sensitive to the coordination environment; for example, the coordination of a Lewis base like pyridine to the sixth position causes a shift of the V=O stretch to a lower frequency (e.g., 965 cm⁻¹), indicating a weakening of the V=O bond. scribd.com

Other significant bands in the FTIR spectrum include those for the C=O and C=C stretching vibrations of the acetylacetonate ligand, which are coupled and appear in the 1520-1600 cm⁻¹ region. tandfonline.com The absence of the carbonyl (C=O) stretching vibration typically seen in free acetylacetone (B45752) (around 1704 cm⁻¹) confirms the coordination of the ligand to the metal center. tandfonline.com Vibrations associated with the methyl and methylene (B1212753) groups are also observed. tandfonline.com

Table 2: Characteristic FTIR Vibrational Bands for this compound [VO(acac)₂]
Wavenumber (cm⁻¹)AssignmentReference
~995V=O stretch scribd.com
1574-1522C=O and C=C coupled stretching iucr.orgscribd.com
1378-1351CH₃ bending iucr.orgscribd.com
1277-1274C-C-C ring symmetric stretch iucr.orgrsc.org
1018-1020CH₃-C vibration iucr.orgtandfonline.com
~789C-H out-of-plane bending iucr.orgscribd.com

Raman Spectroscopy for Vibrational Fingerprinting and Structural Elucidation

Raman spectroscopy complements FTIR by providing information on the vibrational modes of the complex, particularly for symmetric vibrations. mdpi.com It is a valuable tool for obtaining a vibrational fingerprint of [VO(acac)₂]. grafiati.comrsc.org The intense V=O stretching mode is also Raman active and observed near 960-970 cm⁻¹. rsc.orgacs.org The Raman spectra of supported [VO(acac)₂] catalysts are particularly useful as the signals from supports like silica (B1680970) are often weak in the region of the key vanadyl vibrations. acs.org

Studies combining Raman spectroscopy with theoretical calculations, such as Density Functional Theory (DFT), have provided in-depth understanding of the spin-phonon coupling in [VO(acac)₂]. acs.orgnih.gov Resonance Raman spectroscopy has been employed to selectively enhance and identify specific vibrational modes that are coupled to the electronic transitions of the molecule, aiding in the elucidation of its dynamic and structural properties. rsc.org The simplification of the observed spectra compared to the theoretically predicted number of normal modes is often attributed to the "isolation effect" of the heavy central vanadium atom. grafiati.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

The application of standard ¹H or ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of this compound is complicated by the nature of the central metal ion. The vanadium(IV) in [VO(acac)₂] has a d¹ electronic configuration, making the complex paramagnetic. wikipedia.orgmagritek.com The presence of an unpaired electron leads to significant broadening and shifting of NMR signals, making spectra difficult to interpret compared to those of diamagnetic analogues. magritek.comjeol.com

Despite these challenges, NMR can still provide valuable information. The paramagnetic nature of the complex itself can be confirmed by the observation of broad, shifted resonances. magritek.com Specialized NMR techniques are more informative. For instance, Electron Nuclear Double Resonance (ENDOR), a technique that combines NMR and EPR spectroscopy, has been successfully used to determine the structure and conformation of [VO(acac)₂] in solution, providing precise metal-proton distances. nih.govresearchgate.netresearchgate.net Furthermore, ⁵¹V NMR can be used to probe the vanadium center directly, although its application to paramagnetic V(IV) species is challenging. It is more commonly applied to study the oxidation of [VO(acac)₂] to diamagnetic V(V) species. researchgate.net

Proton (¹H) NMR Characterization of Ligand Environments

Due to the paramagnetic nature of the Vanadium(IV) center (a d¹ system), the ¹H NMR spectrum of this compound does not show sharp signals in the typical diamagnetic region. researchgate.net The unpaired electron on the metal center causes significant broadening and shifting of the proton resonances of the acetylacetonate ligands, making them difficult to observe under normal conditions. researchgate.netjeol.com

However, changes in the coordination sphere can be indirectly monitored using ¹H NMR. For instance, in the presence of a competing ligand, signals corresponding to the free, uncoordinated acetylacetone ligand can be observed. researchgate.net Studies have shown that in such displacement reactions, two sets of signals for the keto and enol tautomers of the liberated acetylacetone appear in the diamagnetic region of the ¹H NMR spectrum. researchgate.net

Carbon (¹³C) NMR Characterization of Carbon Frameworks

Similar to ¹H NMR, the ¹³C NMR spectra of this compound are heavily influenced by the paramagnetic V(IV) center. This results in large chemical shifts and broad signals for the carbon atoms of the acetylacetonate ligands. rsc.orgnih.gov Solid-state magic-angle spinning (MAS) NMR spectroscopy, in conjunction with computational methods, has been instrumental in assigning the observed resonances. rsc.orgnih.gov

A notable finding is the reversal of the typical chemical shift assignments for the methyl (CH₃) and carbonyl (CO) carbons in d¹ complexes like [VO(acac)₂] compared to d⁸ and d⁹ metal acetylacetonate complexes. rsc.orgnih.gov In this compound, the CO carbon resonance appears at a much higher chemical shift (around 800 ppm) compared to the CH₃ carbon (around -150 ppm). rsc.orgnih.gov This phenomenon is attributed to the interplay between spin delocalization from the singly occupied molecular orbitals (SOMOs), which are π-like in d¹ systems, and spin polarization of lower-energy molecular orbitals. rsc.orgnih.gov

Table 1: Experimental Solid-State ¹³C NMR Chemical Shifts for this compound

Carbon Atom Isotropic Chemical Shift (δ_iso) [ppm]
CO ~800
CH Not reported
CH₃ ~-150

Data sourced from studies on paramagnetic metal acetylacetonate complexes. rsc.orgnih.gov

Vanadium (⁵¹V) NMR for Local Electronic and Magnetic Properties

Direct observation of the vanadium center in this compound by ⁵¹V NMR in solution is generally not possible due to the paramagnetic nature of the V(IV) ion, which leads to extremely broad signals. researchgate.net However, ⁵¹V NMR is a powerful tool for studying the diamagnetic V(V) species that can be formed from the oxidation of this compound. acs.orgcatalysis.ru The chemical shifts in ⁵¹V NMR are highly sensitive to the coordination environment and electronic structure of the vanadium nucleus. nih.govnih.gov

Solid-state ⁵¹V NMR, particularly through magic angle spinning (MAS) techniques, can provide valuable information on the local environment of vanadium in its various oxidation states. nih.govrsc.org For paramagnetic V(IV) complexes, the focus of NMR shifts to the hyperfine interactions, which are more readily studied by EPR spectroscopy.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a primary technique for characterizing paramagnetic species like this compound. It directly probes the unpaired electron and its interactions with the surrounding magnetic nuclei, providing detailed information about the electronic structure and local environment of the V(IV) center.

Continuous Wave (CW) EPR Studies of Paramagnetic Vanadium(IV) Species

The CW X-band EPR spectrum of this compound in frozen solution is characteristic of a V(IV) species (S=1/2) with an anisotropic environment. nih.govrsc.org The spectrum displays a well-resolved eight-line pattern, which arises from the hyperfine coupling of the electron spin to the ⁵¹V nucleus (I=7/2, 99.76% natural abundance). nih.govrsc.org The spectrum can be simulated using a spin Hamiltonian that includes the electron Zeeman interaction and the hyperfine coupling tensor (A), allowing for the determination of the principal components of the g and A tensors. rsc.orgresearchgate.net These parameters are sensitive to the coordination geometry and the nature of the coordinating ligands.

Table 2: Representative Spin Hamiltonian Parameters for [VO(acac)₂] in Frozen Solution

Parameter Value
g_parallel ~1.94
g_perpendicular ~1.98
A_parallel (⁵¹V) ~180 x 10⁻⁴ cm⁻¹
A_perpendicular (⁵¹V) ~70 x 10⁻⁴ cm⁻¹

Values are approximate and can vary with solvent and temperature.

The linewidths of the EPR signals are influenced by factors such as solvent viscosity and polarity, which affect the rotational correlation times of the complex in solution.

Pulsed EPR Techniques: Hyperfine Sublevel Correlation (HYSCORE) and Electron Nuclear Double Resonance (ENDOR) for Ligand and Solvent Interactions

Pulsed EPR techniques, such as HYSCORE and ENDOR, provide more detailed information about weak interactions between the unpaired electron on the vanadium center and surrounding magnetic nuclei, including those of the ligands and solvent molecules. acs.orgresearchgate.net

HYSCORE (Hyperfine Sublevel Correlation) spectroscopy is a two-dimensional pulsed EPR technique that is particularly useful for measuring small hyperfine couplings. acs.orgresearchgate.net Studies on this compound have used HYSCORE to investigate the coordination of solvent molecules, such as water, to the V(IV) center. acs.org It has been shown that [VO(acac)₂] has a tendency to coordinate water molecules, expanding its coordination sphere. acs.org

ENDOR (Electron Nuclear Double Resonance) spectroscopy allows for the precise measurement of hyperfine and nuclear quadrupole interactions. researchgate.net Proton ENDOR studies on frozen solutions of this compound and its adducts have provided detailed insights into their structure. researchgate.net By measuring the hyperfine splittings, it is possible to determine the binding sites of additional ligands, such as methanol or pyridines, and to estimate the distances and orientations of interacting protons. researchgate.netacs.org These studies have established that solvent molecules can coordinate to the vacant axial position of the complex. researchgate.net

UV-Visible Spectroscopy for Electronic Transitions and Solution Behavior

UV-Visible absorption spectroscopy is used to study the electronic transitions within the this compound complex. The spectrum typically exhibits several absorption bands in the visible and ultraviolet regions. scribd.comresearchgate.net The bands in the visible region are generally assigned to d-d transitions of the V(IV) center, which are formally forbidden but gain intensity through vibronic coupling. The higher energy bands in the UV region are attributed to ligand-to-metal charge transfer (LMCT) transitions.

The positions of these absorption bands, particularly the LMCT bands (e.g., 450–600 nm), are sensitive to the solvent environment, a phenomenon known as solvatochromism. This solvent-dependent shift provides information about the interactions between the complex and solvent molecules. The solution behavior of this compound, including the formation of adducts with solvent molecules, can be monitored by observing changes in the UV-Vis spectrum. acs.orgiaea.org For instance, the coordination of a sixth ligand to the vacant axial position causes a shift in the d-d transition energies.

Table 3: Typical UV-Visible Absorption Bands for this compound

Wavelength Range (nm) Assignment
~500-800 d-d transitions
~350-500 Ligand-to-Metal Charge Transfer (LMCT)
<350 Intra-ligand (π → π*) transitions

Positions of maxima can vary significantly with the solvent. scribd.com

Mass Spectrometry for Compound Purity and Adduct Identification

Mass spectrometry serves as a critical analytical tool for the characterization of this compound, enabling the confirmation of its molecular integrity, assessment of purity, and identification of various adducts formed under different conditions. Techniques such as Electrospray Ionization (ESI-MS) and Liquid Secondary Ion Mass Spectrometry (LSIMS) are commonly employed to analyze the compound. optica.orgacs.org These soft ionization methods are particularly useful as they often minimize fragmentation, allowing for the observation of the intact molecular ion and its complexes. acs.org

Research employing high-resolution ESI-MS has successfully confirmed the identity and purity of this compound. In aqueous solutions, ESI-MS spectra typically show peaks corresponding to the protonated molecular ion, [VIVO(acac)2+H]+, at a mass-to-charge ratio (m/z) of 266.04, and the sodium adduct, [VIVO(acac)2+Na]+, at m/z 288.02. acs.orgnih.gov The free protonated ligand, [Hacac+H]+, and its sodium adduct, [Hacac+Na]+, are also commonly observed at m/z 101.06 and 123.04, respectively. acs.org In the negative-ion mode, a signal for the [VIVO(acac)2–H]− species can be detected at m/z 264.02. acs.orgnih.gov LSIMS analysis in a meta-nitrobenzyl alcohol (mNBA) matrix reveals the molecular ion (M+) at m/z 265 and the protonated molecule [M+H]+ at m/z 266 with nearly equal intensity. optica.org

Mass spectrometry is also effective in distinguishing between different oxidation states of the vanadium center. For instance, in studies of vanadium(III) acetylacetonate, ESI-MS spectra showed prominent peaks for [VIII(acac)3+H]+ (m/z 349.09) and [VIII(acac)3+Na]+ (m/z 371.07). The lower intensity of peaks corresponding to the oxidized VIVO form indicated that the VIII species had only undergone partial oxidation in the analyzed solution. frontiersin.org

Primary Ions of this compound in Mass Spectrometry

IonMass-to-Charge Ratio (m/z)Ionization MethodReference
[VIVO(acac)2+H]+266.04ESI-MS acs.orgfrontiersin.org
[VIVO(acac)2+Na]+288.02ESI-MS acs.orgfrontiersin.org
[VIVO(acac)2–H]−264.02ESI-MS acs.orgnih.gov
[VIVO(acac)2]+ (M+)265LSIMS optica.org
[Hacac+H]+101.06ESI-MS acs.org
[Hacac+Na]+123.04ESI-MS acs.org

Beyond confirming purity, mass spectrometry elucidates the fragmentation pathways of this compound. LSIMS studies have identified key fragmentation patterns, including the loss of a single acetylacetonate ligand (L), resulting in an ion at m/z 166, and the loss of an oxygen atom from the intact molecule, which forms an ion at m/z 249. optica.org

Key Fragments of this compound in LSIMS

Fragment IonMass-to-Charge Ratio (m/z)DescriptionReference
[VO(acac)]+166Loss of one acetylacetonate ligand optica.org
[V(acac)2]+249Loss of one oxygen atom optica.org

A significant application of mass spectrometry in the study of this compound is the identification of complex adducts. In LSIMS experiments using an m-nitrobenzyl alcohol (mNBA) matrix, prominent adducts are formed between the sample and the matrix. optica.org These can be simple adducts involving the addition of one or more intact mNBA molecules or more complex cluster ions. A notable example is a cluster ion observed at m/z 802, which was proposed to have the composition [3V + 3O + 3(acac) + 2NBA - 2H]+. optica.org

Furthermore, ESI-MS has been instrumental in studying the interaction of this compound with biomolecules, revealing the formation of protein adducts. frontiersin.orgfrontiersin.org Studies have shown that in the presence of proteins like lysozyme (B549824) (Lyz) and ubiquitin (Ub), VIVO(acac)2 can dissociate into the mono-chelated VIVO(acac)+ species, which then binds to the protein. frontiersin.orgnih.gov This leads to the formation of various adducts, the nature of which depends on experimental conditions.

Examples of this compound Adducts Identified by Mass Spectrometry

Adduct TypeObserved AdductsInteracting MoleculeAnalytical MethodReference
Proteinn[VIVO(acac)]–LyzLysozymeESI-MS acs.orgfrontiersin.org
Proteinn[VIVO(acac)]–Ub (n=1-3)UbiquitinESI-MS frontiersin.orgnih.gov
Small Molecule[VO(acac)2(4MP)+H]+ (m/z 361)4-Methyl pyridineMass Spectrometry jetir.org
Small Molecule[VO(acac)2(3A4HP)+H]+ (m/z 378)3-Amino-4-Hydroxy pyridineMass Spectrometry jetir.org
Matrix[3V+3O+3(acac)+2NBA-2H]+ (m/z 802)m-nitrobenzyl alcoholLSIMS optica.org

The technique has also been used to confirm the structure of synthesized adducts of this compound with other small molecule ligands. For example, the composition of an adduct with 4-Methyl pyridine, VO(acac)2(4MP), was confirmed by the observation of a peak at m/z 361 (M+1), consistent with its calculated molecular weight of 360. jetir.org Similarly, an adduct with 3-Amino-4-Hydroxy pyridine, VO(acac)2(3A4HP), was identified with a peak at m/z 378 (M+1), corresponding to its calculated mass of 377. jetir.org

Computational Chemistry and Theoretical Modeling of Vanadyl Acetylacetonate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has been instrumental in characterizing the electronic structure and properties of vanadyl acetylacetonate (B107027). These calculations have provided a detailed understanding of the bonding, orbital energies, and charge distribution within the molecule. The square pyramidal geometry of [VO(acac)₂], with the vanadyl oxygen in the apical position, is consistently reproduced by DFT calculations.

DFT studies have been employed to understand the interaction of vanadyl acetylacetonate with various solvents and ligands. For instance, investigations into its behavior in ionic liquids have utilized DFT to elucidate the nature of the specific interactions between the vanadyl complex and the cation of the ionic liquid. Furthermore, DFT has been used to predict the properties of metal-acetylacetonates for applications in non-aqueous redox flow batteries.

A key aspect of the electronic structure of this compound is its paramagnetic nature, arising from the single d-electron of the V(IV) center. DFT calculations can model the spin density distribution, which is crucial for understanding its magnetic properties and its interactions in biological systems.

Mechanistic Investigations via Quantum Chemical Approaches

Quantum chemical methods have been pivotal in elucidating the intricate mechanisms of reactions involving this compound, particularly in the realm of catalysis.

One of the most significant applications of quantum chemistry to this compound has been in the study of its catalytic role in epoxidation reactions. Detailed first-principle chemical kinetics calculations have been performed to investigate the mechanism of cyclohexene (B86901) epoxidation using the [VO(acac)₂]/tert-butyl hydroperoxide (TBHP) system. These studies have modeled the complex reaction mixture, which includes various active and inactive vanadium species in both +IV and +V oxidation states.

The calculations have shown that the reaction proceeds through a series of steps involving activation of the inactive species by TBHP, ligand exchange reactions, and the transformation of V(IV) to V(V) species. Theoretical modeling has concluded that the concerted Sharpless mechanism is the preferred pathway for the epoxidation. These computational investigations have provided a level of mechanistic detail that is difficult to obtain experimentally and have shown satisfactory agreement with experimental kinetic data.

Quantum chemical methods have been successfully applied to predict the spectroscopic and magnetic properties of this compound, providing a powerful complement to experimental measurements. The paramagnetic nature of the d¹ V(IV) center makes Electron Paramagnetic Resonance (EPR) spectroscopy a particularly valuable tool for its characterization.

Theoretical calculations have been used to predict the EPR g-tensor and the ⁵¹V hyperfine coupling (A-tensor) parameters. DFT calculations, particularly with functionals like TPSS0, have shown good accuracy in predicting the A-tensor values. For the more challenging prediction of the g-tensor, methods beyond standard DFT, such as the Complete Active Space Self-Consistent Field (CASSCF) method with N-Electron Valence State Perturbation Theory (NEVPT2), have been employed to achieve good agreement with experimental data.

Comparison of Experimental and Calculated EPR Parameters for this compound
ParameterExperimental ValueCalculated Value (Method)
g_x1.9841.980 (CASSCF/NEVPT2)
g_y1.9841.980 (CASSCF/NEVPT2)
g_z1.9441.948 (CASSCF/NEVPT2)
A_x (MHz)-202-195 (TPSS0/Def2-QZVPP)
A_y (MHz)-202-195 (TPSS0/Def2-QZVPP)
A_z (MHz)-551-526 (TPSS0/Def2-QZVPP)

Molecular Dynamics Simulations for Solution Phase Behavior and Adduct Formation

While extensive research has been conducted on this compound using other computational methods, dedicated studies employing molecular dynamics (MD) simulations to explore its solution phase behavior and adduct formation are not widely reported in the literature. MD simulations are a powerful tool for understanding the dynamic behavior of molecules in solution, including solvation, ligand exchange, and the formation of adducts.

Although specific MD studies on this compound are limited, insights into its behavior in solution can be inferred from experimental studies and other computational approaches. For example, EPR and Electron Nuclear Double Resonance (ENDOR) spectroscopy, supported by DFT calculations, have been used to study the coordination of solvent molecules to [VO(acac)₂]. These studies have provided evidence for the formation of adducts with solvent molecules like pyridine (B92270) and methylamine, where the solvent coordinates to the vacant axial position of the square pyramidal complex. Such experimental findings provide a basis for future MD simulations to explore the dynamics and thermodynamics of these interactions.

Computational Docking Studies for Molecular Recognition and Interaction Sites

Computational docking has been a valuable technique for investigating the interactions of this compound and its derivatives with biological macromolecules, particularly proteins. These studies are crucial for understanding the molecular basis of its observed biological activities, such as its insulin-mimetic and anticancer properties.

Docking calculations have been used to predict the binding sites and modes of interaction of vanadyl species with model proteins like lysozyme (B549824) and ubiquitin. These studies have shown that in a biological environment, this compound can undergo dissociation to form mono-chelated species, [VO(acac)]⁺, which then binds to the proteins. The docking simulations have identified specific amino acid residues involved in the coordination of the vanadyl moiety.

For instance, in the interaction with lysozyme, docking studies predicted several potential binding sites, with a notable affinity for regions rich in aspartate and asparagine residues. Similarly, for ubiquitin, docking calculations identified key binding sites involving glutamate (B1630785) and aspartate residues. These computational predictions have been instrumental in interpreting experimental data from techniques like Electrospray Ionization-Mass Spectrometry (ESI-MS) and EPR, providing a comprehensive picture of the molecular recognition process.

Predicted Binding Sites of [VO(acac)]⁺ with Model Proteins from Docking Studies
ProteinPredicted Binding Site (Interacting Residues)
LysozymeAsn46, Asp48, Asp52, Asn44
UbiquitinSite 1: Glu16, Glu18
UbiquitinSite 2: Glu24, Asp52

Catalytic Applications in Organic Synthesis and Industrial Processes

Oxidation Reactions Catalyzed by Vanadyl Acetylacetonate (B107027)

VO(acac)₂ is a prominent catalyst for a range of oxidation reactions, leveraging various oxidants to selectively functionalize organic substrates. Its applications include the epoxidation of unsaturated bonds, oxidation of sulfur-containing compounds, and aerobic oxidations.

Epoxidation of Alkenes and Allylic Alcohols

Vanadyl acetylacetonate is particularly renowned for its role in the epoxidation of allylic alcohols. acs.orgchem-station.com When used in conjunction with hydroperoxides, such as tert-butyl hydroperoxide (TBHP), VO(acac)₂ exhibits remarkable regioselectivity. The catalytic cycle is believed to involve the oxidation of the vanadium(IV) center to a vanadium(V) species by the hydroperoxide. wikipedia.org This active catalyst then coordinates with the hydroxyl group of the allylic alcohol, directing the epoxidation to the adjacent double bond with high selectivity. wikipedia.org

This directing effect is a key feature of the VO(acac)₂/TBHP system. For instance, in the case of geraniol, a molecule with two distinct double bonds, this catalytic system exclusively epoxidizes the alkene at the allylic position, leaving the other double bond intact. wikipedia.org This contrasts with other epoxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA), which react less selectively with both alkenes. wikipedia.org The order of reactivity for epoxidation catalyzed by vanadyl complexes is generally allylic alcohols > homoallylic alcohols > simple alkenes. chem-station.com This high degree of chemoselectivity makes VO(acac)₂ an invaluable tool in the synthesis of complex molecules where precise control over reactivity is required. chem-station.com

SubstrateOxidantKey FeatureProduct
Geranioltert-Butyl hydroperoxide (TBHP)Exclusive epoxidation at the allylic alcohol position.2,3-Epoxygeraniol
Allylic Alcohols (General)TBHPHigh diastereoselectivity due to hydroxyl group direction.Syn-diastereomer of the corresponding epoxide
Homoallylic AlcoholsTBHPEffective for substrates meeting specific geometric requirements.Corresponding epoxide

Asymmetric Oxidation of Disulfides

The application of this compound as a direct catalyst for the asymmetric oxidation of disulfides is not extensively documented in scientific literature. While vanadium complexes, including those derived from VO(acac)₂, are widely used in the asymmetric oxidation of sulfides to sulfoxides, the specific transformation involving the asymmetric oxidation of a disulfide (R-S-S-R) bond appears to be a less common or explored area for this particular catalyst.

Selective Sulfoxidation of Alkanes and Thioethers

This compound is an effective catalyst for the selective oxidation of thioethers (sulfides) to sulfoxides. This transformation is of significant interest as sulfoxides are important intermediates in organic synthesis. The reaction typically employs oxidants like tert-butyl hydroperoxide (TBHP) or hydrogen peroxide (H₂O₂). researchgate.netthieme-connect.com A key advantage of using VO(acac)₂ is the ability to achieve high selectivity for the sulfoxide product, minimizing the over-oxidation to the corresponding sulfone. nih.gov

Furthermore, the VO(acac)₂ system can be adapted for asymmetric synthesis. When combined with chiral Schiff-base ligands, the resulting chiral vanadium complex can catalyze the oxidation of prochiral sulfides to chiral sulfoxides with high enantioselectivity. thieme-connect.comorganic-chemistry.org The reaction conditions, particularly the solvent, can play a crucial role in achieving high enantiomeric excess, as they can influence a subsequent kinetic resolution step where the undesired enantiomer is preferentially oxidized to the sulfone. thieme-connect.com The catalytic system has also been applied to the sulfoxidation of alkanes, such as the conversion of adamantane to 1-adamantanesulfonic acid. researchgate.net

SubstrateCatalyst SystemOxidantProductKey Finding
Thioethers (general)VO(acac)₂ supported on TitaniaTBHPSulfoxidesFacile and selective oxidation with a reusable heterogeneous catalyst. researchgate.net
Alkyl aryl sulfidesVO(acac)₂ / Chiral Schiff-base ligandH₂O₂Enantiomerically pure alkyl aryl sulfoxidesHigh enantioselectivity is achieved through asymmetric oxidation followed by kinetic resolution. thieme-connect.comorganic-chemistry.org
ThioanisoleVanadium(IV/V) thiolate complexesH₂O₂Methyl phenyl sulfoxideCompletely selective oxidation with no sulfone produced. nih.gov
AdamantaneVO(acac)₂SO₂/O₂1-Adamantanesulfonic acidDemonstrates sulfoxidation of an alkane substrate. researchgate.net

Aerobic Oxidations in Aqueous and Organic Media

This compound serves as an efficient catalyst for various aerobic oxidation reactions, utilizing molecular oxygen as the ultimate oxidant. These processes are of great interest from a green chemistry perspective as they often use a readily available and environmentally benign oxidant, with water as the only theoretical byproduct. organic-chemistry.org

VO(acac)₂ has been successfully employed in the aerobic oxidation of diverse substrates. For example, in acetonitrile, a system of VO(acac)₂ with molecular sieves effectively catalyzes the oxidation of propargylic alcohols to their corresponding carbonyl compounds under atmospheric oxygen. acs.org It also catalyzes the oxidation of hydroquinones to quinones at room temperature using molecular oxygen. thieme-connect.com Furthermore, VO(acac)₂ can be used in ionic liquids for the selective aerobic oxidation of activated primary alcohols to either aldehydes or carboxylic acids. organic-chemistry.org The selectivity can be controlled by the addition of a co-catalyst; in the absence of a copper catalyst, aldehydes are the primary product, while its inclusion promotes further oxidation to the acid. organic-chemistry.org

SubstrateCatalyst SystemSolvent/MediumProductYield
Propargylic AlcoholsVO(acac)₂ / MS3AAcetonitrileCorresponding carbonyl compoundsGood to excellent acs.org
HydroquinonesVO(acac)₂DichloromethaneCorresponding quinonesModerate to high thieme-connect.com
Activated Primary AlcoholsVO(acac)₂Ionic Liquid ([hmim]OTf)AldehydesGood to excellent organic-chemistry.org
Activated Primary AlcoholsVO(acac)₂ / Copper(II) co-catalystIonic Liquid ([hmim]OTf)Carboxylic AcidsUp to 77% organic-chemistry.org

Carbon-Carbon and Carbon-Nitrogen Bond Formation Reactions

Beyond oxidation catalysis, this compound is also effective in mediating key bond-forming reactions that are fundamental to the assembly of complex organic molecules.

Catalysis in Mannich Reactions

This compound has been shown to catalyze a modified Mannich-type reaction, which is a crucial method for carbon-carbon bond formation. acs.org In this process, VO(acac)₂ facilitates the in situ generation of reactive iminium ions from amine N-oxides. acs.orgresearchgate.net This approach circumvents the need for pre-formed iminium salts or harsh reagents often used in traditional Mannich reactions.

The proposed mechanism involves the interaction of the VO(acac)₂ catalyst with the amine N-oxide, leading to the formation of an iminium ion intermediate. acs.org This electrophilic species is then intercepted by a suitable carbon nucleophile, such as a 2-naphthol, to form the final Mannich base product. The reaction demonstrates good yields and offers a convenient method for the aminomethylation of phenols and naphthols. acs.orgresearchgate.net

NucleophileAmine N-OxideCatalyst LoadingProduct Yield
2-NaphtholN-Methylmorpholine N-oxide (NMO)10 mol %92%
2-NaphtholTrimethylamine N-oxide (TMNO)10 mol %82%
1-NaphtholN-Methylmorpholine N-oxide (NMO)10 mol %90%

Data sourced from a study on VO(acac)₂-catalyzed Mannich-type reactions. acs.org

Other C-C Bond Forming Processes

While renowned for its role in oxidation reactions, particularly the epoxidation of allylic alcohols, this compound also demonstrates catalytic activity in a variety of other carbon-carbon bond-forming processes. These applications, though less common than its use in oxidations, highlight the versatility of this vanadium complex in organic synthesis.

One notable example is the vanadium-catalyzed oxidative coupling of sp³- and sp²-hybridized C-H bonds. In a study on the aminomethylation of imidazo[1,2-a]pyridines, this compound was employed as a catalyst. The reaction couples the C-H bond of the imidazopyridine with the C-H bond of N-methylmorpholine, which serves as both a coupling partner and an oxidant. uri.edu This transformation provides a direct method for introducing tertiary amine functionalities into heterocyclic systems. However, a challenge in this specific reaction was the formation of an acetylacetonate-containing side product, which complicated the purification of the desired product. uri.edu

The catalytic utility of this compound extends to the synthesis of carbon nanomaterials, a process fundamentally reliant on the formation of C-C bonds. It has been successfully used as a catalyst precursor in the chemical vapor deposition (CVD) synthesis of carbon nanospheres from acetylene gas. electrochemsci.orgresearchgate.net In this high-temperature process, the organometallic complex decomposes to form vanadium-containing nanoparticles that catalyze the formation of the spherical carbon structures. electrochemsci.orgresearchgate.net

Furthermore, vanadium complexes, including those derived from or similar to this compound, are significant in the field of polymer chemistry. Vanadium-based catalysts are known for their unique capabilities in olefin polymerization, such as the production of amorphous ethylene-propylene copolymers and syndiotactic polypropylene. rsc.orgresearchgate.net While traditional Ziegler-Natta catalysts often employ simpler vanadium halides, the principles of ligand-modified vanadium catalysis are relevant. The acetylacetonate ligand can influence the electronic and steric environment of the vanadium center, which is a key factor in controlling polymerization activity and the properties of the resulting polymer. This compound itself can be a precursor for more complex catalyst systems used in these polymerization reactions.

Below is a table summarizing the optimization of the vanadium-catalyzed oxidative aminomethylation of 2-phenylimidazo[1,2-a]pyridine with N-methylmorpholine oxide (NMO).

EntryCatalyst (mol %)NMO (equiv)SolventTime (h)Yield of Product 3a (%)Yield of Byproduct 4 (%)
1VO(acac)₂ (25)10DCM18704
2VO(acac)₂ (20)10DCM18653
3VO(acac)₂ (10)10DCM1862-
4VO(acac)₂ (20)10Ethanol18332
5VO(acac)₂ (20)10Toluene183029
6VO(acac)₂ (20)10THF18571
7VO(acac)₂ (10)5DCM6886

Mechanistic Studies of Catalytic Cycles

The catalytic efficacy of this compound is deeply rooted in the intricate mechanistic pathways it traverses during a reaction. These cycles are characterized by changes in the vanadium oxidation state, dynamic ligand exchange, and the direct influence of co-reagents like oxidants.

Role of Vanadium Oxidation States (V(IV) and V(V)) in Catalysis

The catalytic cycle of reactions involving this compound, which is a vanadium(IV) complex, is often initiated by its oxidation to a vanadium(V) species. wikipedia.orgchemeurope.com This oxidation is typically effected by a peroxide, such as tert-butyl hydroperoxide (TBHP). wikipedia.orgchemeurope.com The resulting V(V) center is a more potent Lewis acid and a stronger oxidizing agent, which is often the active species in catalytic oxidations like the epoxidation of allylic alcohols. wikipedia.org

For instance, in the epoxidation of cyclohexene (B86901) with TBHP, the reaction mixture contains a complex array of both V(IV) and V(V) complexes. chem-station.com While V(IV) species may be active at the beginning of the reaction, as the catalytic cycle progresses, mechanisms involving V(V) species become predominant. chemeurope.comchem-station.com This is partly because the acetylacetonate ligand itself can be oxidized under the reaction conditions. chemeurope.comchem-station.com The catalytic cycle involves the V(V) center coordinating to the substrate (e.g., an allylic alcohol) and the oxidant, facilitating the transfer of an oxygen atom. Following the oxygen transfer, the vanadium center is reduced back to V(IV), allowing the cycle to restart. In some systems, radical decomposition reactions can also facilitate the transformation of V(IV) to V(V) species. chemeurope.comchem-station.com A proposed mechanism for the reduction of this compound (V(IV)) to vanadium acetylacetonate (V(III)) has also been studied, highlighting the accessibility of different oxidation states. researchgate.netpnnl.gov

Ligand Exchange Dynamics and Adduct Formation in Catalytic Intermediates

Ligand exchange is a fundamental process in the catalytic cycle of this compound. The acetylacetonate (acac) ligands can be displaced by other coordinating species present in the reaction medium, such as the substrate, solvent molecules, or the oxidant. chemeurope.comchem-station.com In the epoxidation of allylic alcohols, the alcohol substrate coordinates to the vanadium center, displacing one of the acac ligands or coordinating to an available axial site. wikipedia.org This coordination is crucial for directing the epoxidation to the double bond proximal to the hydroxyl group. wikipedia.org

This compound is a weak Lewis acid and is known to form adducts with various donor molecules, such as pyridine (B92270) and methylamine. wikipedia.org This propensity for adduct formation is central to its catalytic activity. The formation of an adduct with the hydroperoxide oxidant is a key step in activating the oxygen atom for transfer. wikipedia.org The reaction medium can be quite complex, containing various potential ligands like hydroxyl, acetate, or tert-butoxide anions, leading to a dynamic equilibrium of different vanadium complexes. chemeurope.comchem-station.com Studies have also explored the intentional addition of ligands to the axial position of the vanadyl complex, which can influence its catalytic behavior. pnnl.govvbceramics.com Furthermore, in biological systems, this compound can form adducts with proteins like serum albumin, which is a significant factor in its transport and bioavailability. chemicalbook.com

Influence of Oxidants (e.g., tert-Butyl Hydroperoxide, Hydrogen Peroxide) on Reaction Mechanisms

Oxidants such as tert-butyl hydroperoxide (TBHP) and hydrogen peroxide (H₂O₂) play a pivotal role in catalytic reactions mediated by this compound. Their primary function is to oxidize the V(IV) precatalyst to the active V(V) species. nih.gov The reaction of this compound with TBHP can lead to the rapid conversion of the starting complex into vanadate esters. chemeurope.com

The interaction between this compound and TBHP can be complex; at high molar ratios of TBHP to the vanadium complex, the acetylacetonate ligands can be eliminated and oxidized, primarily to carbon dioxide and acetic acid. researchgate.net The choice of oxidant can also influence the reaction pathway and efficiency. TBHP is often more effective than hydrogen peroxide in certain oxidation reactions. researchgate.net In the oxidation of aldehydes to carboxylic acids, aqueous hydrogen peroxide has been used effectively in conjunction with this compound. epa.gov The mechanism in such cases is thought to involve the formation of peroxovanadium intermediates. epa.gov The oxidant is not merely a stoichiometric reagent but an integral part of the catalytic cycle, coordinating to the vanadium center and participating directly in the oxygen transfer step.

Heterogenization and Supported Vanadium Catalysts

To overcome challenges associated with the separation and recycling of homogeneous catalysts like this compound, significant research has been directed towards its heterogenization by immobilization on various solid supports. This approach combines the high activity and selectivity of the molecular catalyst with the practical advantages of a solid catalyst.

This compound on Inorganic Supports (e.g., Mesoporous Titania, Alumina)

Inorganic oxides are common supports for this compound due to their high surface area, thermal stability, and chemical inertness. Alumina (B75360) (Al₂O₃) and mesoporous titania (TiO₂) have been extensively studied as supports for this purpose.

Alumina (Al₂O₃): this compound can be immobilized on alumina via a molecular designed dispersion method, where the complex is adsorbed from a solution onto the support. uri.edu Spectroscopic studies reveal that the VO(acac)₂ complex interacts preferentially with the surface hydroxyl groups of the alumina. uri.edursc.org Ligand exchange can occur, where an acetylacetonate ligand is replaced by a surface aluminol group, anchoring the complex to the support. The nature of the supported vanadium species can vary with the surface loading. uri.edursc.org Following adsorption, a thermal treatment is typically employed to convert the adsorbed complex into a supported vanadium oxide catalyst. uri.edu The resulting materials often feature highly dispersed vanadium oxide functionalities on the alumina surface. uri.edursc.org These alumina-supported catalysts have been investigated in oxidation reactions, such as the oxidation of sulfoxides. researchgate.net

Mesoporous Titania (TiO₂): Mesoporous titania, with its high surface area (e.g., ~350 m²/g), provides an excellent support for dispersing this compound. electrochemsci.org The complex can be deposited onto the titania support, and upon controlled calcination, it transforms into vanadium oxide (VOx) species. electrochemsci.org Characterization using techniques like Raman and UV-vis diffuse reflectance spectroscopy indicates the presence of isolated and polymeric vanadium species on the titania surface. electrochemsci.org The mesoporous structure of the titania support is generally retained even after high vanadium loading. electrochemsci.org These VOx/mesoporous titania catalysts have shown high activity in applications such as the selective catalytic reduction of NOx. electrochemsci.org A titania-supported version of this compound has also been developed for the oxidation of aldehydes, demonstrating good performance and recyclability. epa.gov

The table below summarizes the physical properties of a mesoporous titania support used for this compound immobilization.

PropertyValue
BET Surface Area~350 m²/g
Maximum V-loading0.4 mmol/g
Calcination Temperature for VOx formation300 °C

Integration with Metal-Organic Frameworks (MOFs) for Heterogeneous Catalysis

The integration of this compound into metal-organic frameworks (MOFs) represents a sophisticated strategy for creating highly efficient and reusable heterogeneous catalysts. MOFs, with their crystalline porous structures, high surface areas, and tunable chemical functionalities, serve as excellent supports for anchoring catalytically active species like vanadyl complexes. This approach effectively bridges the gap between homogeneous and heterogeneous catalysis by isolating active sites within the MOF's pores, thereby preventing catalyst deactivation and facilitating easy separation from the reaction products.

This compound is typically incorporated into MOFs through post-synthetic modification (PSM). This method involves introducing the vanadium complex into a pre-synthesized MOF structure. For instance, amino-functionalized MOFs, such as UiO-66(NH2), can be utilized for this purpose. The amino groups on the organic linkers of the MOF can be chemically modified to anchor the this compound complex.

One common strategy involves a two-step process where the amino-functionalized MOF is first reacted with a molecule like salicylaldehyde to create a Schiff base ligand. This modified MOF is then treated with this compound, which coordinates to the newly formed ligand, securely grafting the vanadium catalyst onto the MOF support. researchgate.net Alternatively, a more direct approach involves the direct reaction of this compound with the amino groups of the MOF. researchgate.net

These vanadyl-functionalized MOFs have demonstrated exceptional catalytic activity in various organic transformations, particularly in oxidation reactions. The uniform distribution and high accessibility of the vanadium active sites within the MOF's porous structure are key factors contributing to their high efficiency.

Detailed Research Findings

Research in this area has yielded promising results, particularly in the selective oxidation of alcohols and alkenes. The catalytic performance of these MOF-based catalysts is often superior to that of their homogeneous counterparts or this compound supported on amorphous materials.

A notable example is the use of a this compound-functionalized UiO-66-NH2 catalyst for the regioselective epoxidation of geraniol. In one study, two different pathways were explored for immobilizing the vanadium complex. The first involved modifying the UiO-66-NH2 with salicylaldehyde to form a Schiff base, followed by coordination with this compound (UiO-66-SI/VO(acac)). The second method involved the direct reaction of UiO-66-NH2 with this compound (UiO-66-N/VO(acac)2). Both catalysts, when used for the epoxidation of geraniol with tert-butyl hydroperoxide as the oxidant, exhibited 100% conversion and 100% selectivity towards 2,3-epoxygeraniol. researchgate.net The reaction times to achieve these results were remarkably short, being 60 and 120 minutes for UiO-66-SI/VO(acac) and UiO-66-N/VO(acac)2, respectively. researchgate.net This high performance is attributed to the well-dispersed catalytic sites within the MOF and the appropriate pore size of the UiO-66(NH2) framework. researchgate.net

Another study investigated the heterogenization of a this compound catalyst within a different MOF for the oxidation of cinnamyl alcohol. The resulting catalyst, VO(acac)(H2O)@MOF, was tested and compared with the homogeneous VO(acac)2 catalyst. The research highlighted the influence of the MOF support on the catalytic activity and selectivity.

The following table summarizes the catalytic performance of this compound integrated into different MOFs for specific organic reactions:

CatalystSubstrateProductOxidantConversion (%)Selectivity (%)Time (min)
UiO-66-SI/VO(acac)Geraniol2,3-Epoxygeranioltert-butyl hydroperoxide10010060
UiO-66-N/VO(acac)2Geraniol2,3-Epoxygeranioltert-butyl hydroperoxide100100120
VO(acac)(H2O)@MOFCinnamyl Alcohol2,3-Epoxy-3-phenylpropan-1-olNot Specified---

Applications in Materials Science and Advanced Technologies

Precursor Chemistry for Thin Film Deposition

Vanadyl acetylacetonate (B107027) serves as a crucial precursor for creating thin films of vanadium oxides due to its stability and solubility in organic solvents. arxiv.org It is preferred over other precursors like vanadium alkoxides because its vanadium is already in the +4 oxidation state, the same as in vanadium dioxide (VO₂), eliminating the need for a reduction step during synthesis. arxiv.org

Vanadium Dioxide (VO₂) Thin Films for Thermochromic and Optical Applications

Vanadyl acetylacetonate is widely used to prepare vanadium dioxide (VO₂) thin films, which are known for their thermochromic properties. sigmaaldrich.comaip.org These films undergo a reversible metal-insulator transition at a critical temperature of approximately 68°C. sciepub.comdiva-portal.orgsemanticscholar.org Below this temperature, VO₂ is in a monoclinic semiconductor phase, which is transparent to infrared radiation. sciepub.comdiva-portal.org Above this temperature, it transitions to a rutile metallic state that reflects infrared radiation. sciepub.commdpi.com This switching behavior makes VO₂ thin films ideal for applications like "smart windows" that can regulate solar heat gain, thus improving energy efficiency in buildings. aip.orgsciepub.comresearchgate.net

Various deposition techniques utilize this compound to produce these films, including the sol-gel method, arxiv.orgresearchgate.net atomic layer deposition (ALD), researchgate.net and chemical vapor deposition (CVD). aip.org The quality, crystallinity, and morphology of the resulting VO₂ films are highly dependent on synthesis parameters. For instance, in the sol-gel method, the aging time of the this compound precursor solution directly impacts the film's optical switching property and crystallinity, with one study finding an optimal aging time of 7 days to achieve a metal-insulator transition efficiency of 50%. researchgate.net

Table 1: Deposition Methods for VO₂ Thin Films Using this compound Precursor

Deposition Method Substrate Key Findings
Sol-Gel Silicon (Si) The aging time of the precursor solution affects the film's morphology and optical switching properties. researchgate.net
Sol-Gel Glass Annealing of the precursor film in a nitrogen atmosphere above 550°C is required to form the VO₂ phase. arxiv.org
Atomic Layer Deposition (ALD) Not Specified Post-deposition annealing temperature is critical; different temperatures can lead to undesired phases like V₂O₃ or V₂O₅. researchgate.net
Atmospheric Pressure CVD (APCVD) Glass, Sapphire Can produce high-quality polycrystalline VO₂ films. aip.org

Synthesis of Other Vanadium Oxide Materials

Beyond VO₂, this compound is a versatile precursor for synthesizing other vanadium oxides by adjusting the deposition and annealing conditions. researchgate.net The thermal decomposition of this compound can be carefully controlled to yield specific oxide phases. researchgate.net

For example, using a chemical vapor deposition (CVD) approach with this compound as the vanadium source, different vanadium oxides can be selectively deposited. Research has shown that the process temperature is a key parameter; a temperature of 550°C results in the formation of monoclinic VO₂, while increasing the temperature to 600°C leads to the deposition of vanadium pentoxide (V₂O₅). d-nb.info This V₂O₅ material has applications as a cathode material in lithium-ion batteries and in gas sensors. researchgate.net Alumina-supported vanadium oxide catalysts, created using this compound, are another important application where highly dispersed vanadium oxide functionalities are achieved after thermal conversion. rsc.org

Table 2: Synthesis of Vanadium Oxides from this compound

Vanadium Oxide Phase Synthesis Method Key Parameter(s)
Vanadium Dioxide (VO₂) Chemical Vapor Deposition (CVD) Process temperature of 550°C. d-nb.info
Vanadium Pentoxide (V₂O₅) Chemical Vapor Deposition (CVD) Process temperature of 600°C. d-nb.info
Amorphous VO₂ Sol-Gel with IR Drying Drying at 150°C to remove solvent and form the film. researchgate.net
Alumina-Supported VOx Molecular Designed Dispersion Adsorption of the precursor onto alumina (B75360) followed by thermal conversion. rsc.org

Role in Energy Storage Systems

The electrochemical properties of this compound have led to its investigation in advanced energy storage solutions, particularly in non-aqueous battery systems.

This compound in Non-Aqueous Redox Flow Batteries

Non-aqueous redox flow batteries (NRFBs) are explored for large-scale energy storage because they can offer a wider potential window and higher cell voltage compared to their aqueous counterparts. mdpi.comrsc.org In this context, this compound has been investigated as a catholyte active species. researchgate.net It possesses a favorable voltage potential (0.7V vs. Ag/Ag+) and demonstrates highly reversible reduction. researchgate.net

However, its use is hampered by low solubility (approximately 0.05 M) in common organic solvents like acetonitrile. researchgate.net Despite this, studies have shown excellent stability, with no capacity fade observed for over 100 cycles at a 70% state of charge in bulk electrolysis experiments. researchgate.net A significant challenge in NRFBs using this compound is the crossover of active species through the membrane, which accounts for over 95% of the inefficiency during charge-discharge cycles, while the material itself shows minimal degradation. researchgate.net

Table 3: Performance Characteristics of this compound in NRFBs

Parameter Value / Finding Source
Role Catholyte Active Species researchgate.net
Voltage Potential 0.7V (vs. Ag/Ag+) researchgate.net
Solubility (in Acetonitrile) ~0.05 M researchgate.net
Cycling Stability No capacity fade for >100 cycles researchgate.net
Primary Inefficiency Source >95% due to active species crossover researchgate.net

Investigation as Organic Anode Material for Lithium-Ion Batteries

This compound has been explored as a novel organic anode material for lithium-ion batteries (LIBs), demonstrating high capacity and excellent rate performance. researchgate.netbit.edu.cn As an anode, it has delivered a remarkable capacity of 620 mAh g⁻¹ at a current density of 100 mA g⁻¹, with nearly 100% coulombic efficiency. researchgate.netbit.edu.cn

Furthermore, it exhibits impressive long-term cycling stability. In one study, a cell with a this compound anode maintained a capacity of 508.5 mAh g⁻¹ after 1000 cycles at a high current density of 1000 mA g⁻¹. researchgate.netbit.edu.cn This high performance, achieved without special structural modifications or conductive additives, makes pristine this compound a promising candidate for advanced, high-capacity LIB anodes. bit.edu.cn In a different application within LIBs, it has also been used as an organic coating to stabilize the interface of a V₂O₅ cathode, improving its capacity and cycling stability by helping to form a more stable solid electrolyte interface. acs.org

Table 4: Electrochemical Performance of this compound as a LIB Anode

Performance Metric Value Conditions
Reversible Capacity 620 mAh g⁻¹ Current density of 100 mA g⁻¹ researchgate.netbit.edu.cn
Coulombic Efficiency Nearly 100% During cycling at 100 mA g⁻¹ researchgate.netbit.edu.cn
Long-Cycle Stability 508.5 mAh g⁻¹ after 1000 cycles Current density of 1000 mA g⁻¹ researchgate.netbit.edu.cn

Development of Hybrid Materials and Nanostructures

This compound is used in the synthesis of advanced hybrid materials and nanostructures, where it is often anchored or immobilized onto a support material to create functional composites. These hybrid materials leverage the properties of both the vanadium complex and the support structure.

One area of development is in catalysis, where this compound is immobilized onto nanostructured supports. For example, it has been covalently anchored onto the surface of silica (B1680970) nanoparticles functionalized with 3-aminopropyltriethoxysilane (B1664141) (APTES) to create a novel nanocatalyst. rsc.org This hybrid catalyst proved to be highly effective and reusable for the epoxidation of geraniol, achieving 100% substrate conversion and 99% selectivity. rsc.org Similar work has involved anchoring the complex onto functionalized clays (B1170129) like laponite and montmorillonite. researchgate.net

Another application is the creation of hybrid materials for electronic and energy applications. Researchers have developed a method to deposit VO₂ and V₂O₅ onto vertically aligned carbon nanotubes (VACNTs) using this compound as the precursor in a CVD process. d-nb.info This creates a 3D hybrid material that combines the unique properties of the vanadium oxides with the high surface area and conductivity of the carbon nanotubes. d-nb.info

Table 5: Examples of Hybrid Materials Synthesized with this compound

Hybrid Material Support/Substrate Synthesis Method Application
[VO(acac)₂] Nanocatalyst APTES-functionalized Silica Nanoparticles Covalent anchoring Catalytic epoxidation rsc.org
[VO(acac)₂] on Clay Laponite, K10-Montmorillonite Immobilization Catalysis researchgate.net
VO₂/V₂O₅ Hybrid Vertically Aligned Carbon Nanotubes (VACNTs) Chemical Vapor Deposition (CVD) Electronics, Energy Storage d-nb.info

Fabrication of Mixed-Oxide Catalysts and Composites

This compound, VO(acac)₂, serves as a versatile and widely utilized precursor in materials science for the synthesis of vanadium-based mixed-oxide catalysts and advanced composite materials. chemicalbook.comuu.nl Its advantages include good solubility in organic solvents, stability against excessive hydrolysis compared to vanadium alkoxides, and a relatively low decomposition temperature, which allows for the formation of vanadium oxide species on various supports under controlled conditions. uu.nlarxiv.org The thermal conversion of this compound is an effective method for creating supported vanadium oxide catalysts with high surface areas. rsc.org

A primary method for catalyst preparation involving VO(acac)₂ is the molecular designed dispersion method. uu.nlrsc.org This technique involves the adsorption of the VO(acac)₂ complex from a solution onto a high-surface-area support material, followed by a thermal treatment (calcination) to convert the precursor into catalytically active vanadium oxide (VOₓ) species. rsc.orgrsc.org The nature of the support material and the interaction with the precursor complex are critical factors that influence the structure and dispersion of the final vanadium oxide phase.

Research has shown that VO(acac)₂ complexes interact preferentially with the surface hydroxy groups of oxide supports like alumina and silica. rsc.org The deposition process can lead to different supported vanadium configurations depending on the surface loading, involving mechanisms like ligand exchange and hydrogen bonding. rsc.org Subsequent thermolysis decomposes the acetylacetonate ligands and results in the formation of highly dispersed monomeric or polymeric VOₓ functionalities on the support surface. rsc.orgrsc.org

The choice of support material plays a crucial role in the final properties of the catalyst. Supports such as silica, alumina, and mesoporous materials like MCM-48 have been extensively studied. uu.nlrsc.orgrsc.org For instance, when deposited on MCM-48, a mesoporous silica molecular sieve, VO(acac)₂ shows higher chemical reactivity compared to amorphous silica, which is attributed to the presence of reactive strained siloxane bridges on the MCM-48 surface. uu.nl The resulting supported vanadium oxide catalysts maintain the unique structural properties of the MCM-48 support. uu.nl

Beyond impregnation and thermal decomposition, other synthesis routes also employ this compound. The sol-gel method is used to fabricate vanadium oxide thin films and fibers, where VO(acac)₂ is used as the vanadium source in a precursor sol. arxiv.orgresearchgate.net This method is valued for its simplicity and the ability to coat large or complex surfaces. researchgate.net Additionally, solvothermal methods have been used to prepare catalysts like V₂O₅-WO₃/TiO₂ for the selective catalytic reduction (SCR) of nitrogen oxides. researchgate.net In one study, a V₂O₅-WO₃/TiO₂ catalyst prepared using a solvothermal method with VO(acac)₂ as the vanadium precursor demonstrated high performance and stability for NO conversion, even in the presence of SO₂ and H₂O at temperatures as low as 220 °C. researchgate.net

The versatility of this compound as a precursor is further highlighted in the fabrication of binary and multi-metallic oxides. It has been used in combination with other metal chlorides to synthesize a series of transition metal binary oxides with complex yolk-shell structures, which have applications as electrocatalysts. rsc.org

The table below summarizes various mixed-oxide catalyst systems fabricated using this compound, highlighting the different supports and synthesis methods employed.

Table 1: Examples of Mixed-Oxide Catalysts Prepared from this compound

Catalyst System Support Material Synthesis Method Key Findings Application
VOₓ/SiO₂ Silica Adsorption and Thermolysis Forms highly dispersed V-O structures; high initial precursor concentrations can lead to clustering. rsc.org General Catalysis
VOₓ/Al₂O₃ Alumina Molecular Designed Dispersion VO(acac)₂ reacts with surface hydroxy groups; forms highly dispersed VOₓ functionalities. rsc.org General Catalysis
VOₓ/MCM-48 MCM-48 (Mesoporous Silica) Molecular Designed Dispersion Unique structural properties of MCM-48 are maintained; reactivity is higher than on amorphous silica. uu.nl Oxidation of Methanol (B129727)
V₂O₅-WO₃/TiO₂ Titania (TiO₂) Solvothermal Method Catalyst showed good performance and stability for SCR of NO at 220–300°C. researchgate.net Selective Catalytic Reduction (SCR)
VOₓ/Ce-Al₂O₃ Cerium-modified Alumina Impregnation Used to prepare catalysts for the oxidative cracking of alkanes to alkenes. google.com Alkane Oxidative Cracking

Detailed research into the thermal conversion of adsorbed VO(acac)₂ provides insight into the transformation process. Studies using techniques such as Thermogravimetric Analysis (TGA) and in-situ Infrared (IR) spectroscopy have helped to elucidate the interaction between the precursor and the support material during calcination. rsc.org The decomposition of the complex leads to the formation of various vanadium oxide species, from isolated monovanadates to polyvanadates and, at higher loadings, crystalline V₂O₅. uu.nl

The properties and performance of the final catalyst are highly dependent on the preparation conditions, as detailed in the following table.

Table 2: Influence of Preparation Parameters on Catalyst Properties

Parameter Effect on Catalyst Research Finding
Precursor Concentration Influences the nature of the vanadium oxide coating. High initial concentrations of VO(acac)₂ can cause coalescence and clustering of the adsorbed product on the support. rsc.org
Drying/Curing Temperature Affects the bonding between the complex and the substrate. During the drying step, rearrangements can occur in the adsorbed layer, creating more covalent bonds with the support. rsc.org
Calcination Conditions Determines the final conversion to supported vanadium oxide. The thermolysis of adsorbed VO(acac)₂ is a rapid and effective method for producing high-surface-area supported vanadium oxide catalysts. rsc.org

Biological Research Applications and Mechanistic Insights Excluding Clinical Efficacy, Dosage, and Safety

Biospeciation and Biotransformation of Vanadyl Acetylacetonate (B107027) in Biological Mimics

Once introduced into a biological milieu, vanadyl acetylacetonate does not remain static. It undergoes significant biotransformation, a process critical to its subsequent interactions. The local environment, including pH and the presence of other molecules, heavily influences the speciation—the distribution of different vanadium-containing species.

Vanadium can exist in multiple oxidation states, primarily +3, +4 (vanadyl), and +5 (vanadate), and interconversion between these states is a key feature of its biological chemistry frontiersin.orgnih.gov. Studies using model systems show that related vanadium(III) compounds, such as V(acac)₃, are readily oxidized to the more stable V(IV)O (vanadyl) species, such as VIVO(acac)⁺ and VIVO(acac)₂ frontiersin.orgnih.gov. This oxidation is often facilitated by the binding of amino acid side chains from proteins frontiersin.org.

Conversely, the V(IV)O state found in this compound can be oxidized to V(V) in certain environments, such as cell culture media frontiersin.orgnih.gov. In reducing environments, like those potentially found in the gastrointestinal tract or within cells, the +4 state may also be reduced to the +3 state nih.gov. This dynamic interplay means that the biological activity observed may arise from more than one oxidation state frontiersin.orgnih.gov. High-resolution X-ray crystallography studies on the interaction between VO(acac)₂ and the model protein lysozyme (B549824) have shown that the vanadium center can be oxidized from +4 to +5 upon binding, leading to the formation of complex polyoxidovanadates (POVs) on the protein surface sciforum.netresearchgate.net.

In aqueous solutions, this compound is subject to hydrolysis, a process involving the dissociation of its acetylacetonate (acac⁻) ligands frontiersin.orgchemicalbook.com. This occurs in a stepwise manner. The initial complex, VIVO(acac)₂, can lose one ligand to form the mono-chelated species, VIVO(acac)⁺ frontiersin.orgnih.gov. Spectrophotometric evidence indicates that in acidified aqueous solutions, the hydrolysis of the second acetylacetonate ring is significantly slower than the first chemicalbook.com.

The extent of this dissociation is crucial, as it generates different reactive species. Studies with model proteins like lysozyme and ubiquitin show that VIVO(acac)₂ first dissociates into the VIVO(acac)⁺ moiety, which then binds to the proteins frontiersin.orgnih.gov. In the case of related vanadium(V) acetylacetonate complexes, hydrolysis can be even more profound, leading to the complete removal of the acac⁻ ligands from the metal's coordination sphere. This results in the "bare" VVO₂⁺ ion, which then interacts directly with proteins frontiersin.org.

Interactions with Biological Macromolecules and Ligands

The vanadium species generated through oxidation and hydrolysis subsequently interact with a variety of biological macromolecules, most notably proteins. These interactions are fundamental to the transport and mechanism of action of the compound.

This compound and its derivatives form adducts with several key proteins.

Serum Albumin: As a major transport protein in the blood, serum albumin is a primary binding target. This compound is noted for its high stability, which allows it to bind to serum albumin as an intact complex nih.gov. This interaction results in a 1:1 stoichiometry adduct with a strong dissociation constant (Kd) of approximately 2 x 10⁻⁷ M nih.gov. The stability of the VO(acac)₂ complex inhibits the dissociation of its ligands, a contrast to the weaker binding observed when the bare VO²⁺ ion interacts with albumin nih.gov.

Lysozyme and Ubiquitin: In studies with the model proteins lysozyme and ubiquitin, the interaction is preceded by the dissociation of VO(acac)₂. The resulting mono-chelated VIVO(acac)⁺ species is the primary entity that binds to these proteins frontiersin.orgnih.gov. Depending on the vanadium concentration, multiple VIVO(acac)⁺ units can bind, forming adducts such as n[VIVO(acac)]–Protein, where n can be up to four frontiersin.org. At higher concentrations, adducts of the intact VIVO(acac)₂ complex may also form, typically through a weak axial interaction or an inert binding to the protein surface frontiersin.org.

ProteinBinding SpeciesStoichiometry (Vanadium:Protein)Dissociation Constant (Kd)Binding Characteristics
Serum AlbuminVIVO(acac)₂ (intact)1:1~2 x 10⁻⁷ MHigh stability inhibits ligand dissociation. nih.gov
LysozymeVIVO(acac)⁺Up to 4:1Not SpecifiedBinding of mono-chelated species is favored. frontiersin.org
UbiquitinVIVO(acac)⁺Up to 3:1Not SpecifiedBinding of mono-chelated species is favored. frontiersin.org

Once the vanadium species is bound to a protein, ligand exchange can occur, where the original acetylacetonate ligand or weakly bound water molecules are displaced by amino acid residues from the protein.

When VIVO(acac)⁺ binds to ubiquitin, the protein's donor atoms can replace weakly coordinated water molecules in the equatorial positions of the vanadium center frontiersin.org. In the case of lysozyme, where equatorial binding sites are less accessible, the interaction with the intact VIVO(acac)₂ complex is limited to either a weak axial binding via an amino acid residue or a non-covalent interaction with the protein's surface frontiersin.org.

Crystallographic studies provide dramatic evidence of ligand exchange and transformation. Upon reacting with lysozyme, VO(acac)₂ can undergo complete ligand loss and oxidation, leading to the formation of complex polyoxidovanadate clusters that bind to the protein surface sciforum.net. Similarly, when a related V(IV)O complex was studied with RNase A, one of the organic ligands was replaced by a water molecule and an oxygen atom from a glutamate (B1630785) residue (Glu111), forming a [VIVO(8HQ)(H₂O)]⁺-RNase A adduct nih.gov. These findings underscore that the initial complex often serves as a pro-drug, delivering a vanadium species that is then significantly altered upon interaction with its protein target.

Cellular and Molecular Level Studies (In Vitro Focus)

In vitro studies using cell lines have provided insights into the molecular mechanisms affected by this compound, independent of its therapeutic potential. Research has shown that vanadyl complexes can influence key cellular processes such as cell cycle progression.

Modulation of Cellular Signaling Pathways and Enzymatic Activities (e.g., Insulin (B600854) Receptor Kinase Activity Mechanisms)

This compound, a well-studied vanadium compound, exerts significant influence on various cellular signaling pathways and enzymatic activities, most notably mimicking the effects of insulin. This insulin-mimetic behavior is largely attributed to its ability to modulate the phosphorylation state of key proteins within the insulin signaling cascade. nih.govmdpi.comwikipedia.org Research has demonstrated that this compound can stimulate the phosphorylation of protein kinase B (PKB/Akt) and glycogen synthase kinase 3 (GSK-3). wikipedia.org This action is partly due to its capacity to inhibit protein tyrosine phosphatases (PTPases), such as PTP1B. wikipedia.org PTP1B normally dephosphorylates the insulin receptor, and its inhibition by this compound leads to prolonged activation of the insulin receptor and its downstream targets. wikipedia.orgresearchgate.net

The compound facilitates increased tyrosine phosphorylation of the insulin receptor β-subunit (IRβ) and insulin receptor substrate-1 (IRS-1). nih.gov This enhancement of insulin receptor kinase activity is a critical mechanism behind its insulin-like effects. nih.gov Studies comparing various vanadyl chelates have shown that this compound possesses a superior capacity to enhance this kinase activity in cells. nih.gov

Beyond the insulin pathway, this compound and related vanadium compounds are known to activate other significant signaling cascades. These include the mitogen-activated protein kinase (MAPK) superfamily and the PI3K/Akt pathway. mdpi.comnih.gov The activation of the MAPK/ERK signaling pathway, for instance, has been linked to the compound's effects on cell cycle and apoptosis. mdpi.com The stimulation of the PI3-K/ras/ERK cascade is considered essential in mediating the insulin-mimetic effects of vanadium compounds. mdpi.com

Table 1: Key Signaling Proteins Modulated by this compound

Target Protein/PathwayEffect of this compoundImplicated Cellular Process
Insulin Receptor (IR)Increased Tyrosine PhosphorylationInsulin Signaling, Glucose Uptake
IRS-1Increased Tyrosine PhosphorylationInsulin Signal Transduction
PKB/AktIncreased Phosphorylation (Activation)Cell Survival, Glucose Metabolism
GSK-3Increased Phosphorylation (Inhibition)Glycogen Synthesis
PTP1BInhibitionEnhancement of Insulin Signaling
MAPK/ERK PathwayActivationCell Proliferation, Cell Cycle Regulation
PI3K/Akt PathwayActivationCell Survival, Metabolism

Effects on Cell Cycle Progression and DNA Interaction Mechanisms (e.g., DNA Cleaving Activity, Cell Cycle Arrest)

This compound has been shown to exert significant effects on cell cycle progression, primarily through the induction of cell cycle arrest. nih.govnih.gov Research indicates that this compound can block cell cycle progression at different phases, including G1/S and G2/M, in a dose- and time-dependent manner. mdpi.comnih.gov

The mechanism of cell cycle arrest involves the modulation of several key regulatory proteins. For instance, G1/S arrest induced by this compound in HepG2 cells was associated with a decrease in the phosphorylation of the retinoblastoma tumor suppressor protein (pRb) and reduced expression of cyclin D1, cyclin E, and cyclin A. nih.gov Concurrently, the expression of the cyclin-dependent kinase inhibitor p21 was increased. nih.gov Other studies have shown that vanadyl complexes can induce G2/M arrest by modulating cdc2 phosphorylation. nih.govunito.it The dephosphorylation of cdc2 is a critical step for mitotic entry, and vanadium compounds can cause an increase in its inactive, phosphorylated form. nih.gov This cell cycle block appears to be independent of p53 modulation in some cell lines. nih.govmdpi.com

In addition to perturbing the cell cycle, this compound exhibits direct DNA interaction capabilities. It shows a remarkable ability to cleave plasmid DNA, even in the absence of external activating agents. nih.govresearchgate.net This nuclease activity is related to the compound's stability in aqueous solutions. nih.govresearchgate.net The mechanism of DNA cleavage is believed to be mixed, involving both the generation of reactive oxygen species (ROS) that can damage the DNA, and potentially a direct interaction of the vanadium complex with phosphodiester linkages. nih.govresearchgate.net

Table 2: Research Findings on this compound's Effect on Cell Cycle

Cell LineObserved EffectMechanistic Details
HepG2G1/S Phase ArrestDecreased pRb phosphorylation, decreased cyclins D1, E, A; increased p21
HCT 116G2/M Phase IncreaseIncreased phosphorylation of cdc2
HT-29G2/M Phase IncreaseIncreased phosphorylation of cdc2

Oxidative Stress Mechanisms and Reactive Oxygen Species (ROS) Generation in Cellular Systems

A key aspect of the biological activity of this compound is its ability to induce oxidative stress through the generation of reactive oxygen species (ROS). mdpi.com The production of ROS, such as hydroxyl radicals (OH·), is implicated in the compound's DNA cleaving activity and other cytotoxic effects. nih.govresearchgate.net

The mechanism of ROS generation is often linked to the redox cycling of the vanadium ion. nih.gov Vanadium can participate in Fenton-like reactions, where the vanadyl ion (V⁴⁺) reacts with hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals. nih.gov Although vanadate (V⁵⁺) can also be involved, vanadyl (V⁴⁺) is generally considered more effective at generating ROS. nih.gov Inside the cell, an equilibrium can exist between the vanadyl (V⁴⁺) and vanadate (V⁵⁺) states, allowing for this redox cycling to occur and perpetuate ROS production. nih.gov This process can lead to lipid peroxidation and damage to cellular components, including membranes and organelles like mitochondria. nih.gov The induction of apoptosis by vanadium compounds can be a consequence of this ROS-mediated mitochondrial damage, which leads to the release of cytochrome C and the activation of caspases. nih.gov

Radiotracer Development for Preclinical Imaging Research

Synthesis and Characterization of Vanadium-48 (B1203277) Labeled this compound for Positron Emission Tomography (PET) Research

The development of radiotracers for positron emission tomography (PET) is crucial for preclinical research. This compound has been labeled with the positron-emitting isotope Vanadium-48 (⁴⁸V) to create a novel PET radiotracer, [⁴⁸V]VO(acac)₂. scilit.comnist.govnih.govsnmjournals.org This allows for non-invasive imaging and tracking of the compound's distribution in vivo.

The synthesis process begins with the production of the ⁴⁸V radioisotope, which is typically generated in a compact medical cyclotron. scilit.comnih.gov This is often achieved by irradiating natural titanium foils with protons via the ⁿᵃᵗTi(p,n)⁴⁸V nuclear reaction. nih.govosti.gov Following irradiation, the ⁴⁸V is chemically separated from the titanium target material. The separated ⁴⁸V is then chelated with acetylacetone (B45752) to form [⁴⁸V]VO(acac)₂. nih.gov

Characterization and quality control of the resulting radiotracer are essential. High-performance liquid chromatography (HPLC) coupled with both UV and radiation detectors is the primary method used to confirm the identity and purity of [⁴⁸V]VO(acac)₂. scilit.comnist.govnih.gov The retention time of the synthesized radiolabeled compound is compared to that of a non-radioactive, commercial this compound standard to verify its successful synthesis. nih.govresearchgate.net Improved synthesis methods have been developed to reduce the lengthy preparation times previously required, making the production of [⁴⁸V]VO(acac)₂ more efficient for preclinical studies. scilit.commdpi.com

Preclinical Imaging Studies Focusing on Tracer Distribution and Accumulation for Research Purposes

Preclinical, small-animal PET imaging studies using [⁴⁸V]VO(acac)₂ have provided initial insights into its biodistribution and potential as a research tool, particularly in oncology. scilit.commdpi.com It has been observed that this compound is preferentially sequestered in malignant tissues. scilit.comnih.gov

Imaging studies in mouse models with xenograft tumors have demonstrated a time-dependent uptake of [⁴⁸V]VO(acac)₂. mdpi.com Notably, these preliminary investigations have shown higher accumulation of the radiotracer in tumor tissue compared to surrounding skeletal muscle tissue. mdpi.com These findings support the potential utility of [⁴⁸V]VO(acac)₂ for cancer imaging research. snmjournals.orgnih.gov Further comprehensive biodistribution studies are required to accurately determine the tracer's uptake and clearance kinetics in all major organs over time. mdpi.com

Environmental Applications and Contributions to Sustainability

Vanadyl Acetylacetonate (B107027) in Eco-Friendly and Cleaner Industrial Processes

The application of vanadyl acetylacetonate as a catalyst in certain industrial processes offers significant environmental benefits. These advantages primarily stem from its ability to facilitate reactions under milder, more sustainable conditions and to replace less environmentally friendly chemicals.

One notable example of its use in greener industrial processes is in the synthesis of benzimidazole (B57391) derivatives. acs.orgorientjchem.org Benzimidazoles are important structural motifs in many pharmaceutical compounds. Traditionally, their synthesis often requires harsh reaction conditions and the use of volatile and hazardous organic solvents. However, research has demonstrated a green synthetic protocol for substituted benzimidazoles using a this compound-copper (II) trifluoro methane (B114726) sulfonate catalytic system in an aqueous medium. acs.orgorientjchem.org This method is considered eco-friendly because it utilizes water, an environmentally benign solvent, and avoids the use of toxic and flammable organic solvents. acs.orgorientjchem.org The reaction, a chemoselective cyclocondensation cum oxidation process, proceeds with good yields and produces no 1,2-disubstituted by-products, which simplifies purification and reduces waste. acs.orgorientjchem.org

The following table summarizes the synthesis of various 2-substituted benzimidazoles using this eco-friendly method.

Aldehyde Reactanto-Phenylenediamine ReactantProductYield (%)
4-Bromobenzaldehydeo-Phenylenediamine2-(4-Bromophenyl)-1H-benzo[d]imidazole88
4-Chlorobenzaldehydeo-Phenylenediamine2-(4-Chlorophenyl)-1H-benzo[d]imidazole85
4-Nitrobenzaldehydeo-Phenylenediamine2-(4-Nitrophenyl)-1H-benzo[d]imidazole71
4-Methoxybenzaldehydeo-Phenylenediamine2-(4-Methoxyphenyl)-1H-benzo[d]imidazole82
Benzaldehyde4-Methyl-1,2-phenylenediamine5-Methyl-2-phenyl-1H-benzo[d]imidazole86

This table presents a selection of results from the study. The yields are for the pure, isolated products.

Another significant contribution to cleaner industrial processes is the potential of a functionalized this compound complex to serve as a green alternative to zinc dialkyldithiophosphates (ZDDPs) as an antiwear additive in lubricants. acs.orgnih.gov ZDDPs are widely used in engine oils for their excellent antiwear properties. researchgate.net However, they contain sulfur and phosphorus, which can form noxious and environmentally harmful byproducts. acs.orgnih.gov These byproducts can impair the efficiency of catalytic converters and block exhaust filters in modern vehicles. acs.org

Research has shown that a this compound-based additive can provide superior wear protection compared to ZDDPs. acs.orgnih.gov A major environmental advantage of this vanadium-based additive is the absence of sulfur and phosphorus in its formulation, which eliminates the formation of their harmful oxide byproducts. acs.orgnih.gov Furthermore, the vanadium-based additive has been shown to reduce the coefficient of friction, which could lead to improved fuel economy and a further reduction in the environmental impact of internal combustion engines. acs.org

The table below compares the antiwear performance of the this compound-based additive with conventional ZDDP.

Additive in Base Oil (10 mM concentration)Wear Reduction (%)Reduction in Coefficient of Friction (%)
ZDDP57No measurable response
This compound-based additive9326

These results demonstrate the superior wear protection and frictional benefits of the vanadium-based additive compared to the industry standard ZDDP.

Role in Sustainable Chemical Reactions and Waste Reduction

This compound plays a crucial role in promoting sustainable chemical reactions, primarily through its application as a highly selective catalyst. nih.govwikipedia.org In the context of green chemistry, high selectivity is paramount as it ensures that the reactants are efficiently converted into the desired product, thereby minimizing the formation of unwanted byproducts and reducing waste. nih.govwikipedia.org This principle is often referred to as maximizing atom economy.

A prime example of this compound's contribution to sustainable chemical synthesis is its use as a catalyst for the epoxidation of allylic alcohols. nih.govwikipedia.org This reaction is highly regioselective and stereoselective, meaning that the catalyst directs the oxidation to a specific double bond and controls the three-dimensional orientation of the resulting epoxide group. nih.govwikipedia.org

The VO(acac)₂–TBHP (tert-butyl hydroperoxide) system, for instance, exclusively epoxidizes the double bond at the allylic alcohol position in a molecule like geraniol, leaving other double bonds in the molecule untouched. wikipedia.org This high degree of selectivity is a significant advantage over other epoxidizing agents, such as m-CPBA, which react with multiple double bonds, leading to a mixture of products and, consequently, more waste. wikipedia.org The ability to target a specific functional group in a complex molecule with high precision is a hallmark of a sustainable chemical transformation, as it reduces the need for protecting groups and separation of isomers, thus streamlining the synthetic process and minimizing waste streams. nih.gov

In essence, the high selectivity of this compound in catalytic epoxidation reactions directly translates to waste reduction by:

Minimizing byproduct formation: The catalyst's ability to target specific functional groups prevents unwanted side reactions. wikipedia.org

Reducing the need for purification: High selectivity leads to cleaner reaction mixtures, simplifying the isolation of the desired product.

Improving atom economy: More of the atoms from the starting materials are incorporated into the final product, with fewer being lost as waste.

Future Directions and Emerging Research Avenues

Innovations in Synthesis and Rational Design of Vanadyl Acetylacetonate (B107027) Derivatives

The synthesis of vanadyl acetylacetonate, commonly achieved through the reaction of a vanadium(IV) source like vanadyl sulfate (B86663) with acetylacetone (B45752), is well-established. wikipedia.org However, current research is focused on creating novel derivatives to enhance specific properties. One promising area is the synthesis of complexes with asymmetrically substituted β-dicarbonyl moieties. nih.govnih.gov These modifications to the acetylacetonate ligand can influence the compound's stability, solubility, and biological activity. For instance, new vanadyl complexes with asymmetrically substituted acetylacetonate derivatives have been synthesized and characterized for their potential as antitumor therapeutic agents. nih.gov

Another innovative approach involves immobilizing this compound onto solid supports, such as amine-functionalized clays (B1170129) like laponite and K10-montmorillonite. researchgate.net This strategy aims to create heterogeneous catalysts that are more stable and reusable. Research has shown that functionalizing the clay with agents like (3-aminopropyl)triethoxysilane (APTES) can enhance the anchoring of the complex, leading to more efficient catalytic systems. researchgate.net The rational design of these derivatives allows for the fine-tuning of electronic and steric properties to achieve desired outcomes in catalysis and materials science.

Application of Advanced Spectroscopic and Imaging Techniques for Deeper Characterization

A deeper understanding of this compound's structure and behavior is being achieved through the application of sophisticated analytical techniques. While traditional methods like X-ray diffraction and Fourier transform IR spectroscopy have confirmed its square-pyramidal geometry, advanced techniques are providing unprecedented insights into its interactions in complex environments. wikipedia.orgchemicalbook.com

Electron Paramagnetic Resonance (EPR) and ElectroSpray Ionization-Mass Spectroscopy (ESI-MS) have been pivotal in studying the interactions between this compound and biological macromolecules like proteins. frontiersin.orgnih.gov These methods have revealed that in biological systems, the complex can dissociate or be oxidized, and the resulting species, such as VIVO(acac)⁺, can bind to proteins. frontiersin.org Furthermore, Electron Nuclear Double Resonance (ENDOR) spectroscopy has been used to demonstrate that this compound can enter cells as an intact metallochelate and to probe its interaction with solvent molecules. nih.govnih.gov

In the realm of medical applications, advanced imaging techniques are being explored. Vanadium-48 (B1203277) (⁴⁸V), a positron-emitting isotope, has been used to label this compound, creating a potential radiotracer, [⁴⁸V]VO(acac)₂, for Positron Emission Tomography (PET) imaging to detect cancer. nih.govmdpi.com High-Performance Liquid Chromatography (HPLC) is also being utilized for the characterization and quality control of these radiolabeled complexes. nih.govmdpi.com

Technique Application in this compound Research Key Findings
ESI-MSStudying interactions with proteins (lysozyme, ubiquitin). frontiersin.orgnih.govReveals dissociation and formation of protein-adducts like n[VIVO(acac)]–Protein. frontiersin.org
EPRCharacterizing complexes in solution and their binding to proteins. nih.govfrontiersin.orgConfirms the bis-chelate form of derivatives and provides evidence of protein binding. nih.gov
ENDORInvestigating the structure in solution and cellular uptake. nih.govnih.govShows the complex enters cells intact and interacts with solvent molecules. nih.govnih.gov
PET ImagingIn vivo tracking of radiolabeled [⁴⁸V]VO(acac)₂. nih.govmdpi.comDemonstrates potential as a radiotracer for detecting malignant tissues. nih.gov
NMRDStudying magnetic and relaxation properties in solution. rsc.orgProvides data on rotational correlation times and water exchange rates. rsc.org

Development of Novel Catalytic Systems and Green Reaction Design

This compound is a well-known catalyst, particularly for the epoxidation of allylic alcohols using oxidants like tert-butyl hydroperoxide (TBHP). wikipedia.orgguidechem.comchem-station.com The directing effect of the hydroxyl group in the substrate allows for high stereoselectivity in these reactions. chem-station.com Future research is focused on creating more sustainable and efficient catalytic systems.

A key area of development is the design of heterogeneous catalysts to simplify catalyst recovery and reuse. Anchoring this compound onto supports like functionalized clays has produced efficient and reusable catalysts for the epoxidation of geraniol. researchgate.net Another green chemistry approach involves modifying the synthesis and purification processes of the catalyst itself. For example, sublimation has been investigated as an alternative to solvent-based recrystallization, reducing the use of hazardous solvents and minimizing waste. cheminst.ca

Furthermore, new catalytic applications are being developed that align with green chemistry principles. A notable example is the use of a VO(acac)₂–Cu(OTf)₂ system to catalyze the synthesis of substituted benzimidazoles in water, an environmentally benign solvent. orientjchem.org This approach, which can be facilitated by a phase transfer catalyst, avoids the need for organic solvents, representing a significant step towards sustainable chemical synthesis. orientjchem.org

Exploration of New Frontiers in Materials Science and Energy Technologies

In materials science, this compound serves as a valuable precursor for synthesizing vanadium-based materials. guidechem.com It is used in the production of vanadium dioxide (VO₂) thin films, which are of interest for applications in smart windows and electronics due to their thermochromic properties.

A significant emerging frontier is the application of this compound and its derivatives in energy storage, specifically in non-aqueous redox flow batteries (RFBs). researchgate.net These batteries offer potential for high energy density. researchgate.net Research is focused on overcoming challenges such as the limited solubility of the complex in suitable electrolytes. Studies have shown that ionic liquids, such as 1-butyl-3-methylimidazolium acetate, can dramatically increase the solubility of VO(acac)₂ in solvents like acetonitrile, opening new possibilities for its use in RFBs. researchgate.net Additionally, researchers are investigating mechanisms to reverse the formation of VO(acac)₂ from V(acac)₃, which can occur due to moisture contamination and degrade battery performance. osti.govnih.gov A proposed mechanism suggests that in the presence of excess acetylacetone and protons, the reduction of VO(acac)₂ back to V(acac)₃ can occur, potentially allowing for in situ recovery and extending the cycle life of the battery. osti.govnih.gov

Technology Area Role of this compound Research Focus
Smart MaterialsPrecursor for Vanadium Dioxide (VO₂) films. Synthesis of thermochromic coatings for smart windows.
Energy StorageActive species in non-aqueous Redox Flow Batteries (RFBs). researchgate.netosti.govnih.govIncreasing solubility with ionic liquids; in situ recovery of active material. researchgate.netosti.gov

Enhanced Understanding of Biological Interactions at the Atomic and Molecular Level

The insulin-mimetic properties of this compound have long been a subject of study. wikipedia.org Current research aims to elucidate the precise mechanisms of its biological interactions at the molecular level. Advanced spectroscopic studies have revealed that the fate of the complex in a biological environment is intricate. For instance, when interacting with proteins like lysozyme (B549824) and ubiquitin, VIVO(acac)₂ can dissociate into the mono-chelated species VIVO(acac)⁺, which then binds to the proteins. frontiersin.orgnih.gov The number of vanadium species that bind to a protein can depend on the concentration of the complex. frontiersin.org

Studies involving serum proteins have shown that VO(acac)₂ can form a 1:1 adduct with serum albumin. nih.gov This interaction is believed to be a key transport mechanism, allowing the complex to be carried through the bloodstream and internalized into cells, where it can interact with enzymes in the insulin-signaling pathway. nih.gov It has been shown to inhibit tyrosine phosphatases like PTP1B and stimulate the phosphorylation of protein kinase B (PKB/Akt), which are key events in insulin (B600854) signaling. wikipedia.org The investigation of derivatives has also shown that both the vanadyl center and the properties of the organic ligand contribute to the antiproliferative effects observed in cancer cell lines. nih.gov

Interdisciplinary Research Integrating Computational, Synthetic, and Applied Approaches

The complexity of this compound's behavior necessitates an interdisciplinary approach, combining synthetic chemistry, advanced characterization, and computational modeling. This integrated strategy is accelerating progress across all areas of its research.

For example, in understanding its biological activity, experimental ESI-MS and EPR data are being combined with computational docking calculations to predict the specific amino acid residues involved in binding the VIVO(acac)⁺ moiety to proteins. frontiersin.orgnih.gov Similarly, to understand the interactions that enhance its solubility in ionic liquids for battery applications, experimental spectroscopic studies are corroborated by Density Functional Theory (DFT) studies, which provide evidence for the formation of strong adducts between VO(acac)₂ and the ionic liquid molecules. researchgate.net

A comprehensive study on the magnetic and relaxation properties of oxovanadium(IV) complexes, including VO(acac)₂, showcases this interdisciplinary synergy. rsc.org It integrated experimental data from EPR and ¹H nuclear magnetic relaxation dispersion (NMRD) with high-level theoretical calculations (DFT and coupled-cluster) to provide a detailed understanding of the electronic structure and dynamic behavior of these complexes in solution. rsc.org This combined approach provides a much richer and more accurate picture than any single method could achieve alone.

Q & A

Q. What is the coordination geometry of vanadium in VO(acac)₂, and how is it experimentally determined?

The vanadium center in VO(acac)₂ adopts a square pyramidal geometry with five oxygen ligands. The apical position is occupied by the vanadyl oxygen (V=O bond length: 1.56 Å), while the four equatorial positions are coordinated by acetylacetonate oxygen atoms (V–O distances: 1.96–1.98 Å). This structure was confirmed via single-crystal X-ray diffraction , which revealed triclinic symmetry (space group P1) and discrete molecular packing . Computational modeling of bond angles and distances further supports the square pyramidal arrangement over trigonal bipyramidal alternatives .

Q. What spectroscopic methods are commonly used to characterize VO(acac)₂?

Key techniques include:

  • Infrared (IR) Spectroscopy : Identifies the V=O stretching vibration at ~996 cm⁻¹ and acetylacetonate ligand vibrations (C–O, C–C) between 300–780 cm⁻¹ .
  • Electron Paramagnetic Resonance (EPR) : Measures hyperfine coupling constants (e.g., 51V interaction at ~160 G) to probe electronic structure and solvent interactions .
  • UV-Vis Spectroscopy : Reveals ligand-to-metal charge transfer (LMCT) bands in the 10,000–50,000 cm⁻¹ range, with shifts dependent on solvent polarity .

Q. How is VO(acac)₂ synthesized, and what purity considerations are critical?

VO(acac)₂ is typically synthesized by reacting vanadyl sulfate (VOSO₄) with acetylacetone in aqueous or alcoholic media. Purification involves recrystallization from non-polar solvents (e.g., benzene) to achieve >95% purity. Thermal stability must be monitored via thermogravimetric analysis (TGA) , as decomposition begins at ~235°C .

Q. What safety protocols are essential when handling VO(acac)₂?

VO(acac)₂ is toxic upon ingestion, inhalation, or skin contact. Safety measures include:

  • Personal Protective Equipment (PPE) : Lab coat, gloves, and eye protection.
  • Spill Management : Use inert absorbents (e.g., sand) and avoid water to prevent dispersion.
  • First Aid : Immediate rinsing with water for eye/skin exposure and medical consultation .

Advanced Research Questions

Q. How does solvent composition influence the EPR parameters of VO(acac)₂?

Solvent polarity and viscosity modulate the rotational correlation time (τR) and hyperfine coupling. For example, in ethanol-CCl₄ mixtures, τR follows a modified Debye equation:

τR=4π3r3ηκkT\tau_R = \frac{4\pi}{3} \frac{r_\perp^3 \eta \kappa_\perp}{kT}

where η\eta is solvent viscosity and κ\kappa_\perp is a solvent-specific coupling parameter. Ethanol increases linewidth broadening due to stronger hydrogen bonding, while non-polar solvents like CCl₄ reduce rotational friction .

Q. What reaction pathways govern VO(acac)₂’s role in stereospecific epoxidation?

VO(acac)₂ catalyzes allylic alcohol epoxidation via a radical mechanism . Key steps include:

  • Substrate Activation : Hydroperoxides (e.g., tert-butyl hydroperoxide) oxidize V(IV) to V(V).
  • Oxygen Transfer : The V(V)-peroxo intermediate transfers an oxygen atom to the alkene, forming an epoxide with >90% stereoselectivity in aromatic solvents (e.g., toluene) .
  • Optimization : Catalyst loading (1–10 wt%), solvent polarity, and temperature (20–60°C) are critical for yield and enantiomeric excess .

Q. How does thermal decomposition of VO(acac)₂ enable nanocrystal synthesis?

Heating VO(acac)₂ under inert atmospheres (e.g., N₂) at 250–300°C induces ligand dissociation, forming vanadium oxide (VOx) nanocrystals . Reaction monitoring via attenuated total reflectance FTIR (ATR-FTIR) shows sequential loss of acetylacetonate C–O and C–C bonds. The nanocrystals exhibit quantum confinement effects, with optical bandgaps tunable via decomposition duration and temperature .

Q. What contradictions exist in interpreting VO(acac)₂’s electronic spectra?

Discrepancies arise in correlating UV-Vis bands with d-orbital transitions. For example:

  • Ballhausen-Gray Model : Assigns LMCT bands to dxyπd_{xy} \rightarrow \pi^* transitions, but fails to explain solvent-induced shifts.
  • Revised Assignments : Later studies attribute ~37,500 cm⁻¹ bands to ligand-centered transitions, supported by vapor-phase spectra of fluorinated analogs (e.g., VO(hfac)₂) .

Q. How does VO(acac)₂ interact with biological systems, and what methodological challenges arise?

VO(acac)₂ mimics insulin by inhibiting glycogen synthase kinase-3 (GSK-3) and activating insulin receptor substrates. In vivo studies (e.g., rat femoral fracture models) require:

  • Localized Delivery : Intramedullary administration to avoid systemic toxicity.
  • Dosage Control : 0.1–1.0 mg/kg doses optimize osteogenic effects without nephrotoxicity .
  • Spectroscopic Validation : Synchrotron XAS confirms vanadium speciation in tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vanadyl acetylacetonate
Reactant of Route 2
Reactant of Route 2
Vanadyl acetylacetonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.